Afatinib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25ClFN5O3 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i9D2,13D2 |
InChI Key |
ULXXDDBFHOBEHA-YVZQKSMPSA-N |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CN(C)C)[2H] |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Afatinib-d4: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Afatinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor Afatinib. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Furthermore, it elucidates the mechanism of action of Afatinib by exploring its impact on key signaling pathways.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled version of Afatinib, designed for use in quantitative bioanalytical assays. The incorporation of four deuterium atoms provides a distinct mass difference, enabling precise and accurate quantification of the parent drug in complex biological matrices.
Chemical Structure and Identification
| Property | Value |
| IUPAC Name | (2E)-N-[4-(3-Chloro-4-fluoroanilino)-7-[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide[1] |
| Synonyms | (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl-2,2,5,5-d4)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, Afatinib D4, BIBW 2992-d4[2][3][4] |
| CAS Number | Not Available[2][5][6] |
| Molecular Formula | C₂₄H₂₁D₄ClFN₅O₃[2][5][6] |
| Molecular Weight | 490.0 g/mol [1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in analytical methods.
| Property | Value | Source |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Methanol (MeOH) | [2] |
| Storage Temperature | 2-8°C | [2][5] |
| Purity (by HPLC) | ≥98% | [2] |
| XLogP3-AA | 3.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 8 | [1] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes the Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[3] Afatinib covalently binds to the kinase domains of these receptors, leading to the inhibition of autophosphorylation and the subsequent blockade of downstream signaling pathways.[7] This action is particularly effective in cancers driven by mutations in the ErbB family, such as non-small cell lung cancer (NSCLC).[7]
The primary signaling cascades affected by Afatinib are the PI3K/AKT and MAPK/ERK pathways, both of which are critical for cell proliferation, survival, and differentiation. By inhibiting these pathways, Afatinib induces cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: Quantification of Afatinib in Human Plasma using LC-MS/MS
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Afatinib in human plasma, utilizing this compound as an internal standard (IS). This method is essential for therapeutic drug monitoring and pharmacokinetic studies.
Materials and Reagents
-
Afatinib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium formate
-
Formic acid
-
Human plasma (drug-free)
-
Ultrapure water
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Afatinib and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of Afatinib working standard solutions by serially diluting the Afatinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 100 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu LC system or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Afatinib: m/z 486.2 → 371.1this compound: m/z 490.2 → 371.1 |
Experimental Workflow Diagram
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Afatinib in biological matrices. Its well-defined chemical structure and properties, coupled with its role as a stable isotope-labeled internal standard, make it fundamental for pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of Afatinib's mechanism of action, particularly its inhibitory effects on the EGFR signaling pathway, is crucial for the ongoing development and optimization of targeted cancer therapies. The provided experimental protocol serves as a robust foundation for researchers and scientists working on the bioanalysis of this important therapeutic agent.
References
- 1. ClinPGx [clinpgx.org]
- 2. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Afatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Afatinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Afatinib. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent drug, enabling precise quantification in biological matrices. This document outlines a proposed synthetic pathway, details experimental protocols, and presents key analytical data.
Introduction to Afatinib and the Role of Isotopic Labeling
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4). It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Isotopic labeling, the substitution of an atom with its isotope, is a vital technique in drug development.[1] Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to prepare labeled internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass of the deuterated compound allows it to be distinguished from the unlabeled drug, ensuring accurate measurement. This compound, with a molecular weight of 489.96 g/mol , contains four deuterium atoms, providing a clear mass shift from Afatinib (485.94 g/mol ).[2]
Proposed Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated key intermediate, (S)-tetrahydrofuran-3-ol-2,2,5,5-d4, followed by its coupling with the quinazoline core structure and subsequent elaboration to the final product. The IUPAC name for this compound is (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl-2,2,5,5-d4)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.[3]
Synthesis of the Deuterated Intermediate: (S)-tetrahydrofuran-3-ol-2,2,5,5-d4
A plausible and efficient route to the chiral deuterated intermediate begins with a commercially available starting material, L-malic acid. This approach leverages established methods for the synthesis of the non-deuterated analog, (S)-3-hydroxytetrahydrofuran.
dot
Caption: Proposed synthetic pathway for (S)-tetrahydrofuran-3-ol-2,2,5,5-d4.
Final Assembly of this compound
The final steps of the synthesis follow the established procedures for the preparation of Afatinib, involving a three-stage process of nitro-reduction, amidation, and salification if required.
dot
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, proposed methodologies for the key synthetic steps.
Protocol 1: Synthesis of (S)-1,2,4-Butanetriol-1,1,4,4-d4
-
Esterification of L-Malic Acid: L-Malic acid is first converted to its diethyl ester, (S)-diethyl malate, by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
Reduction with a Deuterated Reducing Agent: (S)-Diethyl malate is then reduced using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can be used for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The use of a deuterated reducing agent is a common and effective method for introducing deuterium atoms.
Protocol 2: Cyclization to (S)-tetrahydrofuran-3-ol-2,2,5,5-d4
-
The resulting (S)-1,2,4-butanetriol-1,1,4,4-d4 is cyclized to form the deuterated tetrahydrofuran ring.
-
This is typically achieved by heating the triol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via an intramolecular Williamson ether synthesis.
Protocol 3: Coupling and Final Synthesis of this compound
-
Nucleophilic Aromatic Substitution: The deuterated intermediate, (S)-tetrahydrofuran-3-ol-2,2,5,5-d4, is coupled with a suitable quinazoline precursor, such as 4-chloro-6-nitro-7-fluoroquinazoline, via a nucleophilic aromatic substitution reaction.
-
Nitro Group Reduction: The nitro group on the quinazoline ring is then reduced to an amine. This is a standard transformation in the synthesis of Afatinib.
-
Amidation: The resulting amino group is acylated with a derivative of 4-(dimethylamino)crotonic acid to introduce the side chain.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques, such as column chromatography, to achieve high purity.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₁D₄ClFN₅O₃ | [2] |
| Molecular Weight | 489.96 g/mol | [2] |
| Purity (Typical) | ≥98% | Commercial Supplier Data |
| Isotopic Enrichment | Not explicitly stated, but high enrichment is expected for use as an internal standard. | General practice for internal standards |
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): Mass spectrometry is the primary technique for confirming the incorporation of deuterium atoms and determining the isotopic purity. This compound is frequently used as an internal standard in LC-MS/MS methods for the quantification of Afatinib in biological samples.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 2 and 5 positions of the tetrahydrofuran ring would be absent, confirming the location of the deuterium atoms.
Signaling Pathway of Afatinib
Afatinib exerts its therapeutic effect by irreversibly inhibiting the signaling pathways driven by the ErbB family of receptors.
dot
Caption: Simplified signaling pathway inhibited by Afatinib.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis and isotopic labeling of this compound. The synthesis of the deuterated intermediate, (S)-tetrahydrofuran-3-ol-2,2,5,5-d4, is the critical step, which can be achieved through the reduction of a derivative of L-malic acid with a deuterated reducing agent. The subsequent steps to assemble the final this compound molecule follow established synthetic routes. The analytical characterization, primarily through mass spectrometry and NMR, is essential to confirm the identity, purity, and isotopic enrichment of the final product. This compound remains an indispensable tool for the accurate bioanalytical quantification of Afatinib, supporting its clinical development and therapeutic drug monitoring.
References
Afatinib-d4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Afatinib-d4, a deuterated internal standard essential for the accurate quantification of the tyrosine kinase inhibitor, Afatinib. This document outlines typical specifications, analytical methodologies, and relevant biological context for researchers and professionals in drug development.
Certificate of Analysis: Typical Specifications
The Certificate of Analysis (CoA) for a reference standard like this compound provides critical information regarding its identity, purity, and quality. While individual batches may vary, the following table summarizes the typical data presented in a CoA for this compound, based on information from various suppliers.
| Parameter | Specification | Method Reference |
| Identification | ||
| Appearance | Off-white solid[1] | Visual |
| Molecular Formula | C₂₄H₂₁D₄ClFN₅O₃[1] | Mass Spectrometry |
| Molecular Weight | 490.0 g/mol [1][2] | Mass Spectrometry |
| Purity | ||
| Purity by HPLC | ≥ 98%[1] | HPLC |
| Isotopic Purity (D₄) | Report Value | Mass Spectrometry |
| Physical Properties | ||
| Solubility | Soluble in Methanol[1] | Visual |
| Storage | ||
| Recommended Storage | 2-8°C[1] |
Impurity Profile
The analysis of potential impurities is a critical aspect of quality control. While a specific impurity profile for this compound is not detailed in the provided search results, the impurities of the parent compound, Afatinib, are relevant. The presence of these impurities would be monitored in the this compound reference material.
| Impurity Name | Typical Reporting Limit |
| Afatinib Impurity B | ≤ 0.15% |
| Afatinib Impurity C | ≤ 0.15% |
| Afatinib N-oxide | ≤ 0.15% |
| Other individual impurities | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Experimental Protocols
The accurate determination of purity and impurity levels of this compound relies on robust analytical methodologies. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from established methods for Afatinib analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying its related substances.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 1 mg/mL.
-
Further dilute with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
Data Analysis:
-
The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks.
Quantification and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is employed for the sensitive quantification of this compound, often in biological matrices, and to confirm its isotopic purity. This compound itself serves as an internal standard for the quantification of Afatinib.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Isocratic or gradient elution suitable for separating Afatinib from matrix components. A typical starting condition is 70:30 Mobile Phase A:Mobile Phase B.[5]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Afatinib: m/z 486.2 → 371.1
-
This compound: m/z 490.2 → 371.1 (or other appropriate product ion)
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument.
Sample Preparation (for analysis in plasma):
-
To 100 µL of plasma, add a known concentration of an appropriate internal standard (if quantifying this compound itself).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
Visualizations
The following diagrams illustrate the quality control workflow and the mechanism of action of the parent compound, Afatinib.
Caption: Quality Control Workflow for this compound.
Caption: Mechanism of Action of Afatinib.
References
In-Depth Technical Guide: Physical and Chemical Characteristics of Afatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Afatinib-d4, a deuterated analog of Afatinib. The information is intended to support research, development, and analytical activities involving this compound.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl-2,2,5,5-d4)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | [1] |
| Synonyms | (E)-N-[4-(3-Chloro-4-fluoroanilino)-7-[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide; BIBW 2992-d4 | [1] |
| Molecular Formula | C₂₄H₂₁D₄ClFN₅O₃ | [1] |
| Molecular Weight | 490.0 g/mol | [2] |
| CAS Number | Not Available | [1] |
| Parent Drug | Afatinib | [1] |
Table 2: Physical Properties and Solubility of this compound
| Property | Value | Reference |
| Appearance | Off-white solid | N/A |
| Purity (by HPLC) | ≥95% | N/A |
| Melting Point | Not Available | N/A |
| Solubility in MEOH | Soluble | N/A |
| Storage Temperature | 2-8°C | N/A |
| UV/Vis. (λmax) | 254, 343 nm | N/A |
Mechanism of Action: ErbB Signaling Pathway Inhibition
Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases.[3] It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and ErbB4, thereby blocking signal transduction pathways involved in cell proliferation, survival, and differentiation.[3] The deuteration in this compound makes it a valuable internal standard for pharmacokinetic studies.
Caption: this compound mechanism of action on the ErbB signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This section outlines a general method for determining the purity of Afatinib, which can be adapted for this compound.
Objective: To determine the purity of an Afatinib sample by reverse-phase HPLC.
Materials and Reagents:
-
Afatinib standard of known purity
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
X-Terra RP-8 column (250 x 4.6 mm, 5 µm) or equivalent
Chromatographic Conditions:
-
Mobile Phase A: Aqueous potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile:Methanol (70:30 v/v)
-
Gradient: A gradient elution program should be developed to ensure optimal separation of Afatinib from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the Afatinib standard in a suitable solvent (e.g., methanol or a mixture of mobile phases). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent used for the standard to achieve a concentration within the range of the standard curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
Western Blot for Assessing Inhibition of EGFR Phosphorylation
This protocol describes a typical workflow to investigate the effect of Afatinib on the phosphorylation of EGFR in a cancer cell line.[4]
Caption: A typical experimental workflow for Western blot analysis.
References
An In-depth Technical Guide to the Stability and Storage of Afatinib-d4
This guide provides a comprehensive overview of the stability and recommended storage conditions for Afatinib-d4, a deuterated analog of Afatinib. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis. The stability data presented is primarily based on forced degradation studies of the non-deuterated form, Afatinib, as specific extensive stability studies on this compound are not publicly available. The structural similarity between Afatinib and this compound suggests their stability profiles are comparable.
Introduction to this compound
This compound is the deuterium-labeled version of Afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases, including the epidermal growth factor receptor (EGFR), HER2, and HER4.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), in pharmacokinetic and metabolic studies.[2][3]
Recommended Storage Conditions
The stability of this compound is highly dependent on its physical state (solid vs. solution) and the storage environment.
Solid Form
For long-term storage, this compound as a crystalline solid should be stored under controlled conditions to ensure its integrity.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | Ensures stability for at least 4 years.[4] |
| 2-8°C (Refrigerator) | Suitable for shorter-term storage.[1] | |
| 15-30°C (Room Temperature) | Permissible for limited periods; protect from humidity and light.[5][6] | |
| Light | Protect from light | Store in the original, light-resistant container.[5][6] |
| Humidity | Protect from moisture | Keep in a tightly sealed container.[6][7] |
Solution Form
This compound is significantly less stable in solution compared to its solid form. It is sparingly soluble in aqueous buffers and more soluble in organic solvents like DMSO, ethanol, and DMF.[4]
| Solvent | Recommended Storage | Stability |
| Aqueous Buffers | Not recommended for storage | Prepare fresh for immediate use. Stability is generally not guaranteed for more than 24 hours.[4][8] |
| Organic Solvents (e.g., DMSO) | -20°C | Stock solutions in DMSO can be stored at -20°C for extended periods, though specific stability data is limited. A study on a similar compound suggests stability for up to 48 hours.[9] |
Stability Profile and Degradation Pathways
Forced degradation studies on Afatinib provide critical insights into its intrinsic stability and potential degradation pathways. These studies subject the drug to harsh conditions, including acid, base, oxidation, heat, and light, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies
The following table summarizes the observed degradation of Afatinib under various stress conditions.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant degradation, formation of multiple degradation products (DPs). | [10][11] |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2h | Significant degradation, formation of multiple DPs. | [10][11] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24h | Significant degradation, formation of at least one major DP. | [10][11] |
| Thermal Degradation | 105°C for 24h | No significant degradation observed. | [10][11] |
| Photolytic Degradation | UV light (254 nm) and fluorescent light for 1.2 million lux hours | No significant degradation observed. | [10][11] |
Proposed Degradation Pathways
Based on the characterization of degradation products, the primary sites of degradation on the Afatinib molecule are the butenamide side chain and the quinazoline core.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. drugs.com [drugs.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. wjpls.org [wjpls.org]
- 10. joac.info [joac.info]
- 11. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Afatinib-d4 in Bioanalytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Afatinib-d4 as an internal standard in the bioanalytical quantification of Afatinib. Accurate and precise measurement of drug concentrations in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, ensuring reliability by correcting for variability in sample preparation and instrument response.
Core Principles of Bioanalytical Method Validation
The validation of bioanalytical methods is essential to ensure the reliability of the data generated. Key validation parameters, as outlined by regulatory bodies such as the FDA and EMA, include accuracy, precision, selectivity, stability, recovery, and matrix effect. The data presented herein is a compilation from various validated methods for Afatinib quantification, providing a comprehensive overview of the expected performance of assays utilizing a deuterated internal standard.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters of a validated LC-MS/MS method for the determination of Afatinib in human plasma using a deuterated internal standard.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.100 - 25.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 25.0 ng/mL[1] |
Table 2: Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | ≤ 10.1%[3] | ≤ 10.1%[3] | 90.7% - 110.7%[3] | 94.7% - 107.6%[3] |
| Medium QC | ≤ 10.1%[3] | ≤ 10.1%[3] | 90.7% - 110.7%[3] | 94.7% - 107.6%[3] |
| High QC | ≤ 10.1%[3] | ≤ 10.1%[3] | 90.7% - 110.7%[3] | 94.7% - 107.6%[3] |
Table 3: Recovery and Matrix Effect
| Parameter | Afatinib | Internal Standard (this compound/d6) |
| Mean Recovery | 54% - 112%[3] | Not explicitly stated, but expected to be consistent with analyte |
| Matrix Factor (%CV) | 1.7% - 11.7%[3] | 1.7% - 11.7%[3] |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for the quantification of Afatinib in human plasma using a deuterated internal standard is provided below.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Afatinib from plasma samples.[4]
-
Aliquoting: Take a 100 µL aliquot of human plasma in a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution (e.g., Afatinib-d6) to each plasma sample, except for the blank plasma.[1]
-
Precipitation: Add a precipitating agent, typically acetonitrile, in a 1:3 or 1:4 ratio (plasma to acetonitrile).[5]
-
Vortexing: Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and compatibility with the LC system.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution is often employed with a combination of an aqueous phase and an organic phase.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]
-
MRM Transitions:
-
Instrument Parameters: The declustering potential, collision energy, and other instrument-specific parameters are optimized to achieve the best signal intensity for both the analyte and the internal standard.
Visualizations
Bioanalytical Workflow for Afatinib Quantification
Caption: Bioanalytical workflow for Afatinib quantification.
Afatinib's Mechanism of Action: ErbB Signaling Pathway Inhibition
Caption: Afatinib's inhibition of ErbB family signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Afatinib in Human Plasma using a Validated LC-MS/MS Method with Afatinib-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Afatinib in human plasma. Afatinib, a potent irreversible inhibitor of the ErbB family of receptors, is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1][2] This method utilizes Afatinib-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis suitable for clinical and research settings. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and stability.
Introduction
Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), HER2, and ErbB4.[1][3] By inhibiting these receptors, Afatinib effectively downregulates downstream signaling pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[4][5] Therapeutic drug monitoring of Afatinib is essential to optimize dosing, minimize toxicity, and better understand its pharmacokinetic profile.
This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of Afatinib in human plasma, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
Afatinib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Signaling Pathway Targeted by Afatinib
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR, HER2, and ErbB4, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades that promote tumor growth and survival.
Caption: Afatinib's mechanism of action.
Protocols
Standard and Internal Standard Stock Solution Preparation
-
Afatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Afatinib and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Afatinib stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
To 100 µL of plasma, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Workflow
Caption: LC-MS/MS workflow for Afatinib quantification.
Results and Discussion
The developed LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Afatinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize the key parameters of the LC-MS/MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 30 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 10 psi |
| IonSpray Voltage | 4000 V |
| Temperature | 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Afatinib | 486.2 | 371.4 | 80 | 35 |
| This compound | 490.2 | 371.4 | 80 | 35 |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
The LC-MS/MS method detailed in this application note is highly suitable for the quantitative analysis of Afatinib in human plasma for both research and clinical applications. The simple and rapid sample preparation, coupled with the sensitivity and specificity of the mass spectrometric detection, allows for the reliable determination of Afatinib concentrations, which can aid in the therapeutic management of patients with NSCLC.
References
Application Notes and Protocols for the Quantitative Analysis of Afatinib using Afatinib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR), HER2, and ErbB4.[1][2] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Accurate quantification of Afatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Afatinib-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[4] This document provides detailed application notes and protocols for the quantitative analysis of Afatinib in human plasma using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the key parameters for the quantitative analysis of Afatinib using an LC-MS/MS method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 column (e.g., Waters XBridge C18, 2.1 x 100 mm)[5][6][7] |
| Mobile Phase | Acetonitrile and 0.2% Ammonia in water (70:30, v/v)[5][6][7] or a gradient with water (containing 0.1% ammonia) and acetonitrile/water (95:5, v/v, containing 0.2% ammonia)[8][9] |
| Flow Rate | 0.250 mL/min[5][6][7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Afatinib) | m/z 486.2 → 371.4[8][9] |
| MRM Transition (this compound/d6) | m/z 492.2 → 371.3 (for Afatinib-d6)[8][9] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument, typically 25-35 eV |
| Cone Voltage | Optimized for the specific instrument, typically 20-40 V |
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL[8][10][11] |
| Correlation Coefficient (r²) | ≥ 0.99[5][6][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[8] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Afatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Afatinib reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Afatinib Working Solutions: Serially dilute the Afatinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation from Human Plasma
This protocol utilizes protein precipitation, a simple and effective method for extracting Afatinib from plasma.[5][6][7]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 20 µL of the this compound working solution (100 ng/mL) to each tube, except for the blank plasma sample.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
The samples are now ready for injection into the LC-MS/MS system.
Visualizations
Afatinib Mechanism of Action
Afatinib acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This diagram illustrates the signaling pathways affected by Afatinib.
Caption: Afatinib signaling pathway inhibition.
Experimental Workflow for Quantitative Analysis
This diagram outlines the key steps in the quantitative analysis of Afatinib from plasma samples.
Caption: Quantitative analysis workflow.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. oncotarget.com [oncotarget.com]
- 4. veeprho.com [veeprho.com]
- 5. A Sensitive Bioanalytical Method Development and Validation of Afatinib in Human Plasma by LC-ESI-MS/MS - Neliti [neliti.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Afatinib-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Afatinib-d4 as an internal standard in pharmacokinetic (PK) studies of Afatinib. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with an overview of Afatinib's mechanism of action and its pharmacokinetic properties.
Introduction
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), HER2, and HER4.[1] It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Accurate determination of Afatinib concentrations in biological matrices is crucial for pharmacokinetic analysis, which informs dosing regimens and helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This compound, a deuterium-labeled analog of Afatinib, serves as an ideal internal standard (IS) for quantitative bioanalysis.[4] Its physicochemical properties are nearly identical to Afatinib, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification of Afatinib in complex biological samples like plasma.[4]
Mechanism of Action of Afatinib
Afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of tyrosine kinase autophosphorylation.[2] This blockade disrupts downstream signaling pathways, primarily the PI3K/PTEN/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation and survival.[3][5] By inhibiting these pathways, Afatinib induces apoptosis and suppresses tumor growth in cancers with aberrant ErbB signaling.[1][5]
Pharmacokinetic Properties of Afatinib
A summary of the key pharmacokinetic parameters of Afatinib in humans is presented in the table below.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 5 hours | [2][6][7] |
| Effective Elimination Half-life | Approximately 37 hours | [7] |
| Metabolism | Minimal | [7][8][9] |
| Primary Route of Excretion | Feces (unchanged drug) | [6][7][9] |
| Effect of Food on Bioavailability | Reduced total exposure | [6][7] |
Experimental Protocol: Quantification of Afatinib in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol describes a validated method for the determination of Afatinib in human plasma.
Materials and Reagents
-
Afatinib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonia solution (0.2%) or Formic acid (0.1%)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chromatographic column: C18 or Phenyl column (e.g., Waters XBridge C18, 2.1x100 mm)[10]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Afatinib and this compound in a suitable solvent such as methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Afatinib stock solution with a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration (e.g., 20 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (e.g., 2-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).[10][11]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add a specified volume of the internal standard working solution (this compound) to each tube, except for blank samples.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[11]
-
Vortex the tubes for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides typical parameters for the LC-MS/MS analysis of Afatinib. These may require optimization based on the specific instrumentation used.
| Parameter | Typical Value | Reference |
| Column | C18, e.g., Waters XBridge (2.1x100 mm) | [10] |
| Mobile Phase A | 0.2% Ammonia in water or 0.1% Formic acid in water | [10][12] |
| Mobile Phase B | Acetonitrile | [10][12] |
| Flow Rate | 0.250 - 0.5 mL/min | [10][12] |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |
| MRM Transition (Afatinib) | m/z 486.2 -> 371.4 | [12] |
| MRM Transition (this compound) | Dependent on deuteration pattern, e.g., m/z 492.2 -> 371.3 for Afatinib-d6 | [12] |
Data Analysis
-
Integrate the peak areas for Afatinib and this compound for all standards, QCs, and unknown samples.
-
Calculate the ratio of the peak area of Afatinib to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of Afatinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The described bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and consistent |
| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte should be stable under expected storage and processing conditions |
Example Validation Data
The following table presents a summary of validation results from a published method for Afatinib quantification.[10]
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2.0 | 2.5 | 3.9 | 95.26 - 110.6 |
| Low QC | 6.0 | 1.5 | 2.1 | 96.55 - 105.45 |
| Mid QC | 500.0 | 0.3 | 0.4 | 98.20 - 102.30 |
| High QC | 800.0 | 0.8 | 1.2 | 97.50 - 101.50 |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the accurate and precise quantification of Afatinib in biological matrices. This is essential for conducting robust pharmacokinetic studies to support the clinical development and therapeutic drug monitoring of Afatinib. The protocols and data presented here provide a solid foundation for researchers to implement this methodology in their laboratories.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. oncotarget.com [oncotarget.com]
- 4. veeprho.com [veeprho.com]
- 5. oncotarget.com [oncotarget.com]
- 6. d-nb.info [d-nb.info]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Afatinib Using Afatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the therapeutic drug monitoring (TDM) of afatinib, a tyrosine kinase inhibitor, using its deuterated analog, afatinib-d4, as an internal standard. These guidelines are intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Introduction
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), HER2, and HER4.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Therapeutic drug monitoring (TDM) of afatinib is a valuable tool to optimize dosing, enhance efficacy, and minimize toxicity, given the significant inter-individual pharmacokinetic variability observed in patients.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of afatinib in biological matrices by mass spectrometry.[6][7] this compound, being chemically identical to afatinib but with a different mass, co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for variations during sample preparation and analysis.[6]
Mechanism of Action: Afatinib and the EGFR Signaling Pathway
Afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of their tyrosine kinase activity.[1] This blocks downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9] In EGFR-mutated NSCLC, tumor cells are dependent on these signaling pathways for their growth and survival.[9] By inhibiting these pathways, afatinib can effectively suppress tumor growth.[1][8]
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmr.lf1.cuni.cz [pmr.lf1.cuni.cz]
- 5. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Afatinib in Human Plasma Using Afatinib-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afatinib is a potent and selective irreversible ErbB family blocker used in the treatment of non-small cell lung cancer (NSCLC).[1] Accurate quantification of Afatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective quantification of Afatinib in human plasma using a stable isotope-labeled internal standard, Afatinib-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like Afatinib-d6 has been successfully demonstrated for bioequivalence studies.[2]
The method described herein utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This approach offers high sensitivity, specificity, and throughput for the analysis of Afatinib in a clinical or research setting.
Experimental Protocols
1. Materials and Reagents
-
Afatinib reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Ammonia solution
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Ultrapure water
2. Stock and Working Solutions Preparation
-
Afatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Afatinib in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Afatinib stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards. Prepare a working solution of this compound by diluting the IS stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Liquid Chromatography Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., Waters XBridge C18, 2.1 x 100 mm, or equivalent) is suitable for separation.[3][4]
-
Mobile Phase A: 0.1% Ammonia in water or 10 mM Ammonium Acetate in water.[2]
-
Mobile Phase B: Acetonitrile.
-
Injection Volume: 5-10 µL.
-
Gradient Program: An isocratic or gradient elution can be optimized. For example, an isocratic mobile phase of 70:30 (v/v) acetonitrile and 0.2% ammonia in water has been used.[3][4][5]
5. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Afatinib: The precursor-to-product ion transition is m/z 486.2 → m/z 371.4.[2] Another reported transition is m/z 486.36 to 370.90.[3][4][5]
-
This compound (IS): The precursor-to-product ion transition for a similar deuterated standard, Afatinib-d6, is m/z 492.2 → m/z 371.3.[2] The transition for this compound would be similarly optimized.
-
6. Data Analysis and Quantification
-
The concentration of Afatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used.
Quantitative Data Summary
The following table summarizes the quantitative parameters from published methods for Afatinib quantification.
| Parameter | Reported Value | Reference |
| Linearity Range | 2.0 - 1000.0 ng/mL | [3][4][5] |
| 0.100 - 25.0 ng/mL | [2] | |
| 0.5 - 500 ng/mL | [6] | |
| Correlation Coefficient (r²) | ≥ 0.9994 | [3][4] |
| > 0.99 | [2] | |
| Intra-day Precision (% CV) | 0.3 to 2.5% | [3][4] |
| ≤ 10.0% | [2] | |
| Inter-day Precision (% CV) | 0.4 to 3.9% | [3][4] |
| ≤ 10.0% | [2] | |
| Intra-day Accuracy (%) | 96.55 to 105.45% | [3][4] |
| 92.3 to 103.3% | [2] | |
| Inter-day Accuracy (%) | 95.26 to 110.6% | [3][4] |
| 92.3 to 103.3% | [2] | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [5] |
| 1.29 ng/mL | [6] |
Workflow Diagram
Caption: Experimental workflow for Afatinib quantification.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
Application of Afatinib-d4 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases, approved for the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for optimizing therapeutic efficacy and safety. Afatinib-d4, a deuterium-labeled analog of Afatinib, serves as an essential tool in these studies, primarily as an internal standard for quantitative bioanalysis.[1] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision in determining Afatinib concentrations in biological matrices.[1]
Afatinib exhibits a pharmacokinetic profile characterized by oral absorption, with maximum plasma concentrations reached between 2 to 5 hours post-administration.[2][3][4] The drug undergoes minimal metabolism, with the majority being excreted unchanged in the feces (approximately 85%) and a small portion in the urine (about 5%).[2][3][4][5][6] The major circulating species in plasma, aside from the parent drug, are covalently bound adducts to plasma proteins.[2][3][5][6] Given its minimal interaction with cytochrome P450 (CYP) enzymes, there is a reduced likelihood of CYP-mediated drug-drug interactions.[4] The effective elimination half-life of Afatinib is approximately 37 hours, supporting a once-daily dosing regimen.[2][3][4][5][6]
Principle of Use
In DMPK studies, accurate quantification of a drug in biological samples is paramount. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis. This compound, being chemically identical to Afatinib but with a different mass due to the deuterium atoms, co-elutes with Afatinib during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of this compound to the samples as an internal standard, any variations in sample preparation, injection volume, and instrument response can be normalized. This leads to highly reliable and reproducible quantification of Afatinib.
Experimental Protocols
Bioanalytical Method for Quantification of Afatinib in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantification of Afatinib in human plasma using this compound as an internal standard. Researchers should validate the method according to regulatory guidelines (e.g., FDA, EMA).
1. Materials and Reagents
-
Afatinib reference standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
2. Preparation of Stock and Working Solutions
-
Afatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Afatinib in a suitable solvent like methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Afatinib Working Solutions: Serially dilute the Afatinib stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare calibration standards and quality control (QC) samples at various concentrations.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Afatinib: m/z 486.2 → 371.1 (Quantifier), m/z 486.2 → 112.1 (Qualifier)
-
This compound: m/z 490.2 → 375.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both Afatinib and this compound.
-
Calculate the peak area ratio of Afatinib to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Afatinib in QC and unknown samples from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Afatinib Quantification
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 25.0 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [7] |
| Intra-day Precision (%CV) | ≤ 10.0% | [7] |
| Inter-day Precision (%CV) | ≤ 10.0% | [7] |
| Accuracy (% Bias) | 92.3 - 103.3% | [7] |
| Recovery | Stable and reproducible | [7] |
| Matrix Effect | Not significant | [7] |
Table 2: Pharmacokinetic Parameters of Afatinib in Humans
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 2 - 5 hours | [2][3][4] |
| Effective Elimination Half-life (t½) | ~37 hours | [2][3][4][5][6] |
| Apparent Clearance (CL/F) | High | [3] |
| Metabolism | Minimal | [2][3][4][5][6] |
| Primary Route of Excretion | Feces (~85%) | [2][3][4][5][6] |
| Urinary Excretion | ~5% | [2][3][5][6] |
Visualizations
Caption: Afatinib signaling pathway inhibition.
Caption: Typical DMPK study workflow.
Caption: Afatinib metabolism and excretion pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. nbinno.com [nbinno.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Afatinib using Afatinib-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), and is utilized in the treatment of non-small cell lung cancer (NSCLC).[1] Accurate quantification of Afatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Afatinib-d4, is essential for achieving high accuracy and precision in mass spectrometry-based analytical methods.[2] This document provides detailed application notes and protocols for the sample preparation and analysis of Afatinib in human plasma using this compound as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Afatinib Signaling Pathway
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby inhibiting their autophosphorylation and downstream signaling.[3] This blockage disrupts key cellular pathways involved in tumor growth and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[4][5]
References
- 1. wjpls.org [wjpls.org]
- 2. veeprho.com [veeprho.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Note: Development and Validation of a Bioanalytical Method for Afatinib in Human Plasma using LC-MS/MS with Afatinib-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases and is utilized in the treatment of non-small cell lung cancer.[1][2] Accurate quantification of Afatinib in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] This application note details a robust and sensitive bioanalytical method for the determination of Afatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Afatinib-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[5]
The described method utilizes a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[3][6][7] This method has been validated over a linear concentration range suitable for clinical applications.
Experimental Protocols
Materials and Reagents
-
Afatinib reference standard (purity ≥98%)
-
This compound internal standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Afatinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Solutions:
-
Prepare serial dilutions of the Afatinib stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.
-
Prepare a working solution of this compound (internal standard) at a concentration of 10 ng/mL in acetonitrile.[8]
Sample Preparation
The protein precipitation method is employed for the extraction of Afatinib and the internal standard from human plasma.[6]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (10 ng/mL) to each plasma sample, except for the blank samples.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm)[6]
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1.0 min: 20% B
-
1.0-3.0 min: 20-80% B
-
3.0-4.0 min: 80% B
-
4.1-5.0 min: 20% B
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Afatinib: m/z 486.2 → 371.4[3]
-
This compound: m/z 490.2 → 371.4 (inferred from Afatinib and deuteration)
-
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 25.0 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Regression Equation | y = mx + c |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 10.0[3] | 92.3 - 103.3[3] | ≤ 10.0[3] | 92.3 - 103.3[3] |
| LQC | 0.3 | ≤ 10.0 | 92.3 - 103.3 | ≤ 10.0 | 92.3 - 103.3 |
| MQC | 10.0 | ≤ 10.0 | 92.3 - 103.3 | ≤ 10.0 | 92.3 - 103.3 |
| HQC | 20.0 | ≤ 10.0 | 92.3 - 103.3 | ≤ 10.0 | 92.3 - 103.3 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Afatinib | LQC | ~95% | Minimal |
| Afatinib | MQC | ~95% | Minimal |
| Afatinib | HQC | ~95% | Minimal |
| This compound | - | ~95% | Minimal |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Afatinib in human plasma.
References
- 1. wjpls.org [wjpls.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. A Sensitive Bioanalytical Method Development and Validation of Afatinib in Human Plasma by LC-ESI-MS/MS - Neliti [neliti.com]
- 7. A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. media.neliti.com [media.neliti.com]
Standard Operating Procedure for the Preparation of Afatinib-d4 Stock Solution
This document provides a detailed protocol for the preparation of a stock solution of Afatinib-d4, a deuterated analog of Afatinib. This procedure is intended for researchers, scientists, and drug development professionals working in analytical and pharmacokinetic research who require a precise and accurate standard.
Purpose
To establish a standardized procedure for the preparation of a stock solution of this compound to ensure consistency, accuracy, and reproducibility in experimental results.
Scope
This Standard Operating Procedure (SOP) applies to all laboratory personnel involved in the preparation and use of this compound stock solutions for research and development purposes, including but not limited to therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]
Responsibilities
It is the responsibility of the designated laboratory personnel to follow this SOP meticulously. The Laboratory Supervisor is responsible for ensuring that all personnel are trained on this procedure and that the necessary safety precautions are in place.
Materials and Equipment
-
This compound powder
-
Analytical balance
-
Volumetric flasks (appropriate sizes)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate organic solvents (e.g., Methanol, DMSO)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated form, Afatinib.
| Parameter | This compound | Afatinib |
| Molecular Formula | C₂₄H₂₁D₄ClFN₅O₃[2] | C₂₄H₂₅ClFN₅O₃ |
| Molecular Weight | 490.0 g/mol [2][3] | 485.9 g/mol |
| Appearance | Off-white solid[2] | Crystalline solid |
| Solubility | Methanol (MEOH)[2] | DMSO (~20 mg/mL), DMF (~20 mg/mL), Ethanol (~11 mg/mL).[4] Sparingly soluble in aqueous buffers. For aqueous solutions, dissolve in DMSO first. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[4] |
| Storage | 2-8°C[2] | -20°C for the solid.[4] Aqueous solutions should not be stored for more than one day.[4][5] |
| Purity (HPLC) | ≥98%[2] | ≥95% |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Methanol
This protocol details the steps for preparing a 10 mM stock solution of this compound in methanol.
7.1 Calculation of Required Mass:
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Example for 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 490.0 g/mol x 1000 mg/g = 4.9 mg
7.2 Preparation Procedure:
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size.
-
Add a portion of the selected solvent (e.g., Methanol) to the flask, approximately half of the final volume.
-
Cap the flask and vortex thoroughly to dissolve the powder. Gentle sonication can be used to aid dissolution if necessary.
-
-
Volume Adjustment:
-
Once the solid is completely dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Label the container with the compound name (this compound), concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution at 2-8°C in a tightly sealed container to prevent solvent evaporation and contamination.[2]
-
Experimental Protocol: Preparation of an this compound Stock Solution in DMSO for Aqueous Dilutions
For experiments requiring aqueous dilutions, a stock solution in DMSO is recommended.[4]
8.1 Procedure:
-
Follow the same weighing and initial dissolution steps as described in section 7.2, using DMSO as the solvent. Due to the higher solubility of the non-deuterated form in DMSO, a higher concentration stock solution (e.g., 20 mM or higher) can be prepared.
-
For subsequent use in aqueous buffers, dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS). It is recommended to not store the final aqueous solution for more than one day.[4]
Visualization of the Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Afatinib-d4 in Bioanalytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afatinib-d4 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical methods?
A1: this compound is a deuterated form of Afatinib, meaning that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1][2] It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[1] The use of a stable isotope-labeled internal standard like this compound is considered a best practice as it closely mimics the analytical behavior of the analyte (Afatinib), helping to correct for variability during sample preparation, chromatography, and detection.
Q2: What is the optimal concentration of this compound to use as an internal standard?
A2: The optimal concentration of this compound should be consistent across all samples (calibration standards, quality controls, and unknown samples) and should provide a stable and reproducible signal. A common practice is to use a concentration that is in the mid-range of the calibration curve. For example, if your calibration curve for Afatinib ranges from 1 to 1000 ng/mL, a suitable concentration for this compound could be around 100-500 ng/mL. However, the ideal concentration can depend on the specifics of the assay and instrumentation.
Q3: Can I use a non-isotopically labeled internal standard for Afatinib analysis?
A3: While it is possible to use a structurally similar, non-isotopically labeled internal standard, a stable isotope-labeled internal standard like this compound is highly recommended. This is because deuterated standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample extraction and ionization, which is crucial for correcting matrix effects and improving accuracy and precision.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration and the overall bioanalytical method.
Issue 1: High Variability in this compound Signal
Symptoms:
-
Inconsistent peak areas for this compound across different samples.
-
Poor precision in quality control (QC) samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Verify the accuracy and precision of pipettes used for adding the this compound solution. Recalibrate pipettes if necessary. |
| Precipitation of Internal Standard | Ensure that the this compound stock and working solutions are fully dissolved. Briefly vortex or sonicate solutions before use. Check for precipitation, especially in organic solutions stored at low temperatures. |
| Degradation of Internal Standard | Prepare fresh this compound working solutions daily. Assess the stability of the stock solution by comparing the response of a freshly prepared stock to the one in use. |
| Inconsistent Sample Extraction | Ensure the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction) is performed consistently for all samples. Ensure complete vortexing and centrifugation steps. |
Issue 2: Poor Peak Shape for Afatinib and/or this compound
Symptoms:
-
Tailing, fronting, or split peaks for either the analyte or the internal standard.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Wash the analytical column with a strong solvent (e.g., isopropanol, methanol) to remove potential contaminants. If the problem persists, consider replacing the column. |
| Incompatible Mobile Phase pH | Afatinib is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. |
| Column Overload | If using a high concentration of this compound, it may overload the analytical column. Try reducing the concentration of the internal standard. |
| Sample Solvent Effects | Ensure the final sample solvent is compatible with the mobile phase. A high percentage of strong organic solvent in the sample can cause peak distortion. If possible, reconstitute the sample in a solvent similar in composition to the initial mobile phase. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
Symptoms:
-
Inaccurate and imprecise results for QC samples.
-
Significant difference in the analyte-to-IS response ratio between neat solutions and matrix-based samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Optimize the chromatographic method to separate Afatinib and this compound from interfering matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different analytical column. |
| Inefficient Sample Cleanup | Improve the sample preparation method to remove more matrix components. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE). |
| Suboptimal Ion Source Parameters | Optimize the mass spectrometer's ion source parameters (e.g., spray voltage, gas flows, temperature) to minimize the impact of matrix effects. |
Experimental Protocols
Protocol 1: Preparation of Afatinib and this compound Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Afatinib and this compound reference standards.
-
Dissolve each standard in 1 mL of a suitable solvent (e.g., DMSO, Methanol) to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C or as recommended by the supplier.
-
-
Working Solutions:
-
Prepare a series of Afatinib working solutions for the calibration curve by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare an this compound working solution at the desired concentration (e.g., 100 ng/mL) by diluting the stock solution.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Afatinib and this compound Analysis
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or equivalent[3] |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10-90% B over 3 minutes |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Afatinib) | m/z 486.2 -> 371.1[4] |
| MRM Transition (this compound) | m/z 490.2 -> 375.1 |
Table 2: Example Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ)[5] |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[5] |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor within 0.85-1.15 |
Visualizations
Afatinib Mechanism of Action
Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[6] By covalently binding to these receptors, Afatinib blocks downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are involved in cell proliferation and survival.[7][8]
Caption: Afatinib inhibits EGFR and HER2, blocking downstream signaling pathways.
Troubleshooting Workflow for High IS Variability
This workflow provides a logical approach to diagnosing the cause of high variability in the internal standard signal.
Caption: A step-by-step guide to troubleshooting high internal standard variability.
References
- 1. veeprho.com [veeprho.com]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. SHIMADZU CORPORATION [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.com [oncotarget.com]
addressing signal suppression or enhancement of Afatinib-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression or enhancement of Afatinib-d4 during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a stable isotope-labeled version of Afatinib, where four hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) assays for the precise quantification of Afatinib in biological samples[1]. Because this compound is chemically almost identical to Afatinib, it co-elutes and experiences similar ionization effects in the mass spectrometer, allowing it to compensate for variations in sample preparation and matrix effects[1].
Q2: What are signal suppression and enhancement in the context of this compound LC-MS analysis?
Signal suppression or enhancement, collectively known as the matrix effect, refers to the alteration of the ionization efficiency of this compound and the target analyte (Afatinib) by co-eluting compounds from the sample matrix (e.g., plasma, serum)[2][3].
-
Signal Suppression: Co-eluting matrix components interfere with the ionization of this compound, leading to a decreased ion signal and potentially inaccurate quantification.
-
Signal Enhancement: In some cases, co-eluting compounds can increase the ionization efficiency, resulting in a stronger signal than expected.
Q3: What are the common causes of signal suppression or enhancement for this compound?
The primary causes are co-eluting endogenous or exogenous components from the biological matrix[2]. These can include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations can interfere with the ESI process.
-
Metabolites: Endogenous metabolites can have similar properties to Afatinib and co-elute.
-
Co-administered Drugs: Other medications taken by the subject can also interfere with the analysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating signal suppression or enhancement issues with this compound.
Step 1: Initial Assessment of the Problem
Symptom: Inconsistent or unexpected peak areas for this compound across a batch of samples.
Initial Checks:
-
Confirm Internal Standard Addition: Ensure that the internal standard solution was correctly prepared and added to all samples, standards, and quality controls.
-
LC System Performance: Check for stable retention times and peak shapes for both Afatinib and this compound. Variations may indicate a problem with the LC system.
-
Mass Spectrometer Performance: Verify that the mass spectrometer is properly tuned and calibrated.
Step 2: Investigating Matrix Effects
If the initial checks do not reveal the source of the problem, a systematic investigation of matrix effects is necessary.
Experimental Protocol: Post-Extraction Spike Analysis
This experiment quantifies the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Afatinib and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Sample): Blank biological matrix is extracted first, and then Afatinib and this compound are spiked into the final extract.
-
Set C (Pre-Spike Sample): Afatinib and this compound are spiked into the blank biological matrix before the extraction process.
-
-
Analyze all three sets using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
-
Matrix Factor < 85%: Indicates significant signal suppression.
-
Matrix Factor > 115%: Indicates significant signal enhancement.
-
Inconsistent Matrix Factor across different lots of blank matrix suggests lot-to-lot variability in the matrix effect.
Step 3: Mitigation Strategies
Based on the findings from the investigation, implement one or more of the following strategies.
Strategy 1: Improve Sample Preparation
The goal is to remove interfering components from the matrix before LC-MS analysis.
-
Protein Precipitation (PPT): A simple and common method. While effective at removing proteins, it may not remove all phospholipids. Acetonitrile is a common precipitation solvent used in Afatinib assays[4][5].
-
Supported Liquid Extraction (SLE): Offers cleaner extracts than PPT and has been successfully used for Afatinib analysis[6]. A study by Nagasaka et al. (2021) utilized SLE for the analysis of Afatinib in serum[6].
-
Solid-Phase Extraction (SPE): Provides a more selective cleanup and can be optimized to remove specific interferences.
Strategy 2: Optimize Chromatographic Conditions
The aim is to chromatographically separate Afatinib and this compound from the interfering matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a pentafluorophenyl (PFP) column, which has been shown to be effective for Afatinib analysis[7].
-
Modify Mobile Phase: Adjusting the organic solvent (acetonitrile vs. methanol) or the pH of the aqueous phase can alter the retention of both the analytes and the interferences. Published methods for Afatinib have used mobile phases containing ammonium formate or ammonia[4][8][9].
-
Gradient Elution: Employ a gradient elution profile that effectively separates early-eluting interferences from the analytes of interest.
Strategy 3: Adjust Mass Spectrometer Parameters
While less common for mitigating matrix effects, some adjustments can be beneficial.
-
Optimize Source Conditions: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes minimize the impact of matrix components on the ionization process.
-
Use a Different Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) might be an option, as APCI can be less susceptible to matrix effects for certain compounds.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and performance data for the analysis of Afatinib, which can serve as a benchmark for your own experiments.
Table 1: LC-MS/MS Parameters for Afatinib Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Afatinib-d6[4] | Cabozantinib[9] | Not Specified |
| Sample Preparation | Protein Precipitation[4] | Protein Precipitation[9] | Supported Liquid Extraction[6] |
| LC Column | C18[4] | Waters X Bridge C18[9] | Not Specified |
| Mobile Phase A | Water with 0.1% ammonia[4] | 0.2% Ammonia in water[9] | Not Specified |
| Mobile Phase B | Acetonitrile/Water (95:5) with 0.2% ammonia[4] | Acetonitrile[9] | Not Specified |
| Flow Rate | Gradient[4] | 0.250 mL/min[9] | Not Specified |
| Ionization Mode | Positive ESI[4] | Positive ESI[9] | Positive ESI[6] |
| MRM Transition (Afatinib) | m/z 486.2 → 371.4[4] | m/z 486.36 → 370.90[9] | Not Specified |
| MRM Transition (IS) | m/z 492.2 → 371.3 (Afatinib-d6)[4] | m/z 381.45 → 304.93 (Cabozantinib)[9] | Not Specified |
Table 2: Method Performance Data for Afatinib Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range (ng/mL) | 0.100 - 25.0[4] | 2.0 - 1000.0[9] | Not specified |
| Intra-day Precision (%CV) | ≤ 10.0%[4] | 0.3 - 2.5%[9] | ≤ 10.1%[6] |
| Inter-day Precision (%CV) | ≤ 10.0%[4] | 0.4 - 3.9%[9] | ≤ 10.1%[6] |
| Accuracy (%) | 92.3 - 103.3%[4] | 95.26 - 110.6%[9] | 94.7 - 107.6%[6] |
| Matrix Effect Assessment | Not explicitly stated | Not explicitly stated | Internal standard-normalized matrix factors: 54-112%[6] |
Visual Troubleshooting Guide
The following diagrams illustrate the troubleshooting workflow and the factors influencing signal intensity.
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Key factors influencing this compound signal intensity.
References
- 1. veeprho.com [veeprho.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A highly efficient and sensitive LC-MS/MS method for the determination of afatinib in human plasma: application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencescholar.us [sciencescholar.us]
improving peak shape and retention time of Afatinib-d4
Technical Support Center: Afatinib-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you improve peak shape and ensure consistent retention times during your chromatographic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing peak tailing with this compound?
Answer: Peak tailing, where the latter half of the peak is broader than the front half, can compromise the accuracy of your quantification.[1][2] Several factors can contribute to this issue:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase are a common cause. Basic compounds like Afatinib can interact with acidic silanol groups on silica-based columns, leading to tailing.[1]
-
Solution: Use a highly end-capped column or a column with a polar-embedded phase to shield the silanol groups.[1] Consider adding a small amount of a basic modifier, like triethylamine, to the mobile phase to compete for active sites.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Afatinib, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[4]
Question: What is causing peak fronting for my this compound peak?
Answer: Peak fronting, characterized by a leading edge that is broader than the trailing edge, can be caused by several factors:[2][5]
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[2]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[2]
-
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the stationary phase, causing fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6]
-
-
Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the stationary phase to collapse.[2]
-
Solution: Ensure your method parameters are within the column manufacturer's specifications.[2]
-
Question: My this compound retention time is shifting between injections. What should I do?
Answer: Retention time variability can make peak identification and integration difficult.[7][8] Here are common causes and solutions:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a primary source of retention time drift. Even a small error in the organic solvent percentage can significantly alter retention times.[3]
-
Temperature Fluctuations: Changes in column temperature affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[3][7] A 1°C change in temperature can cause a 1-2% variation in retention time.[3]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[6]
-
-
Flow Rate Instability: A leaking pump or check valve can cause the flow rate to fluctuate, resulting in inconsistent retention times.[3]
-
Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.[3]
-
-
Column Equilibration: Insufficient column equilibration before starting a sequence can lead to drifting retention times, especially at the beginning of a run.[6]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting your first sample.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterium-labeled version of Afatinib.[9][10] It is used as an internal standard in LC-MS/MS analysis because it has nearly identical chemical and physical properties to Afatinib, meaning it behaves similarly during sample extraction, chromatography, and ionization.[11] This allows it to compensate for variations in the analytical process, leading to more accurate and precise quantification of Afatinib.[9]
Q2: Can the deuterium label on this compound affect its chromatographic behavior?
A2: Yes, in some cases, deuterated internal standards can exhibit slight differences in retention time compared to their non-labeled counterparts.[12] This is known as the "isotope effect." While usually minor, a significant shift could potentially lead to differential matrix effects and impact quantification.[13] It is important to verify that Afatinib and this compound co-elute as closely as possible during method development.
Q3: What are the ideal peak shape parameters I should aim for?
A3: The ideal chromatographic peak is a symmetrical, Gaussian peak.[1] Peak symmetry is often measured by the tailing factor or asymmetry factor. A value of 1.0 indicates a perfectly symmetrical peak.[2] In practice, a tailing factor between 0.9 and 1.2 is often considered acceptable.
Q4: How can I prevent issues with my deuterated internal standard?
A4: To ensure the reliability of this compound as an internal standard, consider the following:
-
Purity: Use a high-purity this compound standard.
-
Stability: Be aware of the potential for deuterium-hydrogen exchange, which can occur in acidic or basic solutions, although this is less common for stable labels.[11][14]
-
Storage: Store the standard according to the manufacturer's recommendations to prevent degradation.
Quantitative Data Summary
The following table summarizes typical starting parameters for the analysis of Afatinib. These should be optimized for your specific instrumentation and application.
| Parameter | Value | Reference |
| Column | C18 (e.g., Waters XBridge C18, 2.1 x 100 mm) | [15] |
| Mobile Phase A | 0.2% Ammonia in water | [15] |
| Mobile Phase B | Acetonitrile | [15] |
| Gradient/Isocratic | Isocratic (e.g., 70:30 v/v Acetonitrile:0.2% Ammonia) | [15] |
| Flow Rate | 0.250 mL/min | [15] |
| Detection | MS/MS (MRM positive mode) | [15] |
| Precursor Ion (m/z) | 486.36 | [15] |
| Product Ion (m/z) | 370.90 | [15] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Afatinib and this compound from plasma samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add a small volume of this compound working solution to each sample, except for the blank matrix.
-
Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Diagrams
Caption: Troubleshooting workflow for peak shape and retention time issues.
References
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Mourne Training Services: Help on: Acceptable Variation for HPLC Retention Time [blog.mournetrainingservices.co.uk]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. myadlm.org [myadlm.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sciencescholar.us [sciencescholar.us]
Technical Support Center: Challenges of Using Deuterated Internal Standards like Afatinib-d4
Welcome to the technical support center for the use of deuterated internal standards, with a special focus on Afatinib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accurate and reliable use of these critical reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Afatinib, where four hydrogen atoms have been replaced by deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary purpose of an internal standard is to correct for variability during sample preparation, injection, and ionization in the mass spectrometer.[1][2] Since this compound is chemically almost identical to Afatinib, it is expected to behave similarly during the analytical process, thus providing a reliable reference for accurate quantification.
Q2: What are the most common challenges encountered when using deuterated internal standards like this compound?
The most common challenges include:
-
Matrix Effects: Differences in the sample matrix (e.g., plasma, urine) can cause ion suppression or enhancement, affecting the analyte and internal standard differently, even with a deuterated standard.[3]
-
Isotopic Purity: The presence of unlabeled Afatinib as an impurity in the this compound standard can lead to an overestimation of the analyte concentration.[4]
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, altering the mass of the standard and leading to inaccurate quantification.
-
Chromatographic Separation: The deuterium substitution can sometimes cause a slight shift in the chromatographic retention time between the analyte and the deuterated internal standard. If this separation occurs in a region of inconsistent ion suppression, it can lead to variability in the analyte/IS response ratio.[5]
Q3: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of a deuterated standard can be assessed using high-resolution mass spectrometry (HRMS).[6][7] By analyzing the standard solution, you can determine the relative abundance of the fully deuterated (d4), partially deuterated (d3, d2, d1), and unlabeled (d0) forms of the molecule. A high isotopic purity (typically >98%) is desirable to minimize the contribution of the unlabeled form to the analyte signal.
Q4: What is H/D exchange and how can I minimize it?
Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This can be more prevalent in protic solvents (like water or methanol) and at certain pH values. To minimize H/D exchange:
-
Avoid prolonged storage of this compound in protic solvents, especially at extreme pHs.
-
Prepare fresh working solutions of the internal standard.
-
During method development, investigate the stability of this compound in the final sample matrix and solvent conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard (this compound) Response
Symptoms:
-
The peak area of this compound is highly variable across a single analytical run.
-
A gradual increase or decrease in the this compound peak area is observed throughout the run.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Instrument Instability | Run a system suitability test with a standard solution of this compound to check for instrument performance issues like fluctuating spray stability in the mass spectrometer. |
| Matrix Effects | Inject a blank matrix sample followed by a neat solution of this compound to observe if there is a significant drop in signal, indicating ion suppression. If so, improve sample cleanup or chromatographic separation. |
| Sample Preparation Inconsistency | Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent evaporation or reconstitution volumes. |
| Internal Standard Addition Error | Ensure the internal standard is being added accurately and consistently to all samples, calibrators, and quality controls. |
Troubleshooting Workflow for Inconsistent IS Response
Issue 2: Poor Accuracy or Precision in Quality Control (QC) Samples
Symptoms:
-
QC sample concentrations are consistently biased high or low.
-
High variability (%CV) in QC sample results.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isotopic Impurity of this compound | The presence of unlabeled Afatinib in the this compound standard will cause a positive bias in the results.[4] Assess the isotopic purity of the internal standard (see Experimental Protocol 1). If significant unlabeled analyte is present, a new, purer standard may be required. |
| H/D Exchange | If H/D exchange is occurring, the concentration of the deuterated standard will decrease, potentially leading to a positive bias in the calculated analyte concentration. Evaluate the stability of this compound under your experimental conditions (see Experimental Protocol 2). |
| Differential Matrix Effects | Even with a deuterated standard, the analyte and IS may experience different degrees of ion suppression or enhancement, especially if they are not perfectly co-eluting.[3] Modify the chromatographic method to ensure co-elution or improve sample cleanup to reduce matrix components. |
| Analyte Instability | Afatinib itself may be unstable in the biological matrix or during sample processing. Conduct stability experiments for Afatinib under various conditions (e.g., freeze-thaw, bench-top). |
Decision Tree for Poor QC Accuracy/Precision
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by LC-HRMS
Objective: To determine the percentage of unlabeled Afatinib (d0) present in the this compound internal standard.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system
-
Appropriate UHPLC column and mobile phases for Afatinib analysis
Procedure:
-
Prepare a working solution of this compound at a concentration that gives a strong signal (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer or inject it onto the LC system.
-
Acquire full-scan, high-resolution mass spectra in the region of the protonated molecules of Afatinib ([M+H]⁺) and this compound ([M+4H]⁺).
-
Extract the ion chromatograms for the monoisotopic masses of Afatinib (d0), d1, d2, d3, and d4.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic purity as follows: % Isotopic Purity (d4) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100 % Unlabeled Analyte (d0) = (Area_d0 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100
Acceptance Criteria:
-
A high isotopic purity (e.g., >98% d4) is generally recommended.
-
The percentage of the unlabeled analyte (d0) should be low (e.g., <0.5%) to minimize its impact on the quantification of low concentration samples.
Protocol 2: Evaluation of Hydrogen-Deuterium (H/D) Exchange of this compound
Objective: To assess the stability of the deuterium labels on this compound under various experimental conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., human plasma)
-
Solvents and buffers to be used in the analytical method (e.g., water, methanol, acetonitrile, formic acid, ammonium acetate)
Procedure:
-
Prepare solutions of this compound in different solvent systems that will be encountered during the sample preparation and analysis (e.g., extraction solvent, mobile phase, reconstituted sample matrix).
-
Incubate these solutions at relevant temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, analyze the samples by LC-MS/MS, monitoring the transitions for both this compound and any potential back-exchanged species (e.g., Afatinib-d3).
-
Calculate the ratio of the peak area of the back-exchanged species to the peak area of this compound at each time point.
Interpretation of Results:
-
An increase in the ratio of the back-exchanged species over time indicates that H/D exchange is occurring.
-
If significant exchange is observed, consider modifying the solvent composition, pH, or temperature of the analytical method to improve the stability of the internal standard.
This technical support center provides a starting point for addressing common challenges associated with the use of deuterated internal standards like this compound. For further assistance, please consult the manufacturer's certificate of analysis for your specific lot of internal standard and relevant scientific literature.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
mitigating ion suppression for Afatinib with Afatinib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afatinib and its deuterated internal standard, Afatinib-d4.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound necessary for the bioanalysis of Afatinib?
A1: When quantifying Afatinib in complex biological matrices such as plasma or serum using LC-MS/MS, matrix components can interfere with the ionization of Afatinib, leading to a phenomenon known as ion suppression or enhancement. This "matrix effect" can significantly impact the accuracy and reproducibility of the results.[1][2] this compound is a stable isotope-labeled version of Afatinib that is chemically identical but has a different mass.[3] Because it co-elutes with Afatinib and behaves similarly during sample preparation and ionization, it experiences the same degree of ion suppression.[4] By measuring the ratio of the Afatinib peak area to the this compound peak area, the variability introduced by the matrix effect can be effectively normalized, leading to accurate and precise quantification.
Q2: What are the common challenges encountered during the LC-MS/MS analysis of Afatinib?
A2: Common challenges include:
-
Ion Suppression: As discussed above, endogenous components in the biological matrix can suppress the ionization of Afatinib, leading to underestimation of its concentration.[1][2]
-
Sample Preparation: Inefficient sample preparation can lead to low recovery of Afatinib and the internal standard, as well as the introduction of interfering substances.
-
Chromatographic Resolution: Poor chromatographic separation can lead to co-elution of interfering compounds with Afatinib, exacerbating matrix effects.
-
Analyte Stability: Afatinib may be unstable under certain storage and handling conditions.
Q3: What are the recommended sample preparation techniques for Afatinib analysis in plasma?
A3: The most commonly used and effective sample preparation techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[3][5][6] The supernatant containing Afatinib and the internal standard is then analyzed.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Afatinib from the aqueous plasma sample into an immiscible organic solvent. LLE can provide a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup of the sample, which can significantly reduce matrix effects.
Q4: What are the typical LC-MS/MS parameters for Afatinib and this compound analysis?
A4: The specific parameters can vary between laboratories and instruments, but a general guideline is as follows:
-
Liquid Chromatography: A C18 reversed-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used. The multiple reaction monitoring (MRM) mode is employed for quantification, with specific precursor-to-product ion transitions for Afatinib and this compound. For example, a common transition for Afatinib is m/z 486.2 → 371.1, and for this compound it would be m/z 490.2 → 371.1.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent and precise pipetting of plasma, internal standard, and precipitation/extraction solvents. Automate liquid handling steps if possible. |
| Incomplete protein precipitation or extraction. | Optimize the ratio of plasma to solvent. Ensure thorough vortexing and centrifugation. | |
| Unstable LC-MS/MS system performance. | Check for leaks, ensure proper mobile phase composition and flow rate, and perform system suitability tests. | |
| Inaccurate Results (Poor Accuracy) | Significant and uncorrected ion suppression. | Utilize a stable isotope-labeled internal standard like this compound. Optimize sample cleanup to remove interfering matrix components. |
| Incorrect calibration standards. | Prepare fresh calibration standards and verify their concentrations. Use a validated stock solution. | |
| Analyte degradation. | Ensure proper storage of samples (typically at -80°C). Minimize freeze-thaw cycles. | |
| Low Signal Intensity (Poor Sensitivity) | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). |
| Low recovery during sample preparation. | Evaluate different sample preparation techniques (PPT, LLE, SPE) to maximize recovery. | |
| Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient to ensure good peak shape and minimal signal suppression. | |
| Peak Tailing or Splitting | Column degradation or contamination. | Use a guard column and flush the analytical column regularly. Replace the column if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Afatinib is in a single ionic state. | |
| Sample solvent incompatibility with the mobile phase. | Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
Experimental Protocols
Protocol 1: Protein Precipitation Method for Afatinib Quantification in Human Plasma
This protocol is a generalized procedure based on common practices in published literature.[3][5][6]
1. Materials:
-
Human plasma samples
-
Afatinib analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium formate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions:
-
Afatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Afatinib in a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Afatinib stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
3. Sample Preparation Procedure:
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix the tubes for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid: 10% acetonitrile).
-
Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
1. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Afatinib: 486.2 → 371.1
-
This compound: 490.2 → 371.1
-
-
Source Parameters (instrument dependent, requires optimization):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Gas Flows: Optimize for maximum signal
-
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Parameters for Afatinib Quantification using a Deuterated Internal Standard.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect (%CV of IS-normalized matrix factor) | ≤ 15% | < 10% |
Note: The values in the "Example Result" column are representative and may vary between different validated methods.
Visualizations
Caption: Afatinib signaling pathway inhibition.
Caption: Bioanalytical workflow for Afatinib.
References
- 1. myadlm.org [myadlm.org]
- 2. eijppr.com [eijppr.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. media.neliti.com [media.neliti.com]
- 6. Determination of Afatinib in Human Plasma by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Long-Term Stability of Afatinib-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of Afatinib-d4 in biological matrices. Adherence to proper storage, handling, and analytical procedures is critical for generating accurate and reliable data in pharmacokinetic and other quantitative studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterium-labeled version of Afatinib, an irreversible inhibitor of the ErbB family of receptors. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to Afatinib, but it has a different mass due to the deuterium atoms. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of Afatinib in biological samples.
Q2: What are the general recommendations for storing this compound stock solutions?
For solid forms of this compound, storage at -20°C is recommended, which can maintain stability for at least four years. Stock solutions should be prepared in appropriate organic solvents such as DMSO or ethanol. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials. While specific long-term stability data for this compound in solution is not extensively published, the parent compound, Afatinib, is known to be stable under these conditions. Aqueous solutions of Afatinib are not recommended for storage for more than one day.[1]
Q3: How should biological samples (plasma, serum) containing this compound be stored to ensure long-term stability?
Biological samples should be stored frozen at -20°C or, for longer-term storage, at -80°C. It is crucial to minimize the number of freeze-thaw cycles as this can affect the stability of the analyte. Aliquoting samples into single-use vials after collection and before initial freezing is a best practice. Studies on the parent drug, Afatinib, have demonstrated good stability in human plasma under various storage conditions, including long-term frozen storage.[2][3][4][5]
Q4: Is this compound susceptible to degradation during sample processing?
While Afatinib has shown to be stable during routine sample handling and preparation, it is good laboratory practice to keep samples on ice or at room temperature for the shortest time necessary during processing.[6] The stability of Afatinib has been confirmed through benchtop stability studies in validated bioanalytical methods.[2][3][4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of this compound in biological matrices.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound | 1. Improper Storage: Degradation of the internal standard due to incorrect storage temperature or multiple freeze-thaw cycles. 2. Pipetting Errors: Inaccurate addition of the internal standard to the samples. 3. Extraction Inefficiency: Poor recovery of this compound during the sample preparation process. 4. Mass Spectrometer Issues: Incorrect mass transitions, ion source problems, or detector failure. | 1. Storage Verification: Review storage records to ensure samples and stock solutions were maintained at the correct temperature and that the number of freeze-thaw cycles was minimized. Prepare fresh dilutions from a new stock aliquot. 2. Pipette Calibration: Verify the calibration of all pipettes used for dispensing the internal standard. 3. Extraction Optimization: Re-evaluate the sample extraction method. Consider alternative protein precipitation or liquid-liquid extraction conditions. 4. Instrument Check: Confirm the correct mass transitions for this compound are being monitored. Check the instrument's performance with a tuning solution and infuse a known concentration of this compound directly into the mass spectrometer. |
| High Variability in this compound Signal | 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. 2. Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix. 3. Inconsistent Injection Volume: Issues with the autosampler. | 1. Standardize Procedures: Ensure all steps of the sample preparation are performed consistently for all samples. 2. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. A post-extraction addition experiment can quantify the matrix effect. Consider a more rigorous cleanup method or chromatographic modifications to separate the analyte from interfering matrix components.[7] 3. Autosampler Maintenance: Check the autosampler for any leaks or blockages and ensure the injection needle is correctly positioned. |
| Poor Chromatographic Peak Shape | 1. Column Overloading: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal for the analyte. | 1. Dilute Sample: If overloading is suspected, dilute the sample and re-inject. 2. Column Cleaning/Replacement: Flush the column with a strong solvent. If peak shape does not improve, replace the column. 3. Method Optimization: Adjust the mobile phase composition and gradient to improve peak shape. |
| Presence of Adduct Ions | 1. Mobile Phase Additives: Formation of adducts with ions from the mobile phase (e.g., sodium, potassium). 2. Endogenous Adducts: Afatinib is known to form adducts with proteins like hemoglobin.[8] | 1. Use High-Purity Solvents: Ensure all mobile phase components are of high purity. The addition of a small amount of an acid like formic acid can sometimes reduce adduct formation.[9] 2. Optimize MS Parameters: Adjust ion source parameters to minimize in-source adduct formation. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma over an extended period at -20°C and -80°C.
Materials:
-
Blank human plasma (with appropriate anticoagulant)
-
This compound stock solution
-
Afatinib stock solution
-
LC-MS/MS system
-
Protein precipitation solvent (e.g., acetonitrile)
-
Calibrated pipettes and appropriate labware
Methodology:
-
Sample Preparation:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking blank human plasma with known amounts of Afatinib.
-
Prepare a working solution of this compound to be used as the internal standard.
-
Aliquot the QC samples into polypropylene tubes for each time point and storage condition.
-
-
Storage:
-
Store one set of aliquots at -20°C and the other at -80°C.
-
-
Analysis Time Points:
-
Analyze a set of QC samples at time zero (immediately after preparation).
-
Analyze subsequent sets of QC samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
-
Sample Analysis:
-
At each time point, retrieve the stored QC samples.
-
Thaw the samples unassisted at room temperature.
-
Perform sample extraction (e.g., protein precipitation by adding three volumes of acetonitrile containing the this compound internal standard).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the concentration of Afatinib in the QC samples at each time point by comparing their peak area ratios (Afatinib/Afatinib-d4) to a freshly prepared calibration curve.
-
The stability of Afatinib is considered acceptable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.
-
Summary of Stability Data for Afatinib
| Stability Test | Matrix | Storage Condition | Duration | Result | Reference |
| Long-Term Stability | Human Plasma | -20°C & -80°C | Not Specified | Stated as "stable" | [2][3][4][5] |
| Freeze-Thaw Stability | Human Plasma | -20°C to Room Temp | 3 cycles | Stated as "stable" | [2][3][4][5] |
| Bench-Top Stability | Human Plasma | Room Temperature | Not Specified | Stated as "stable" | [2][3][4][5] |
| Short-Term Stability | Human Serum | Room Temperature | 3 hours | Stable | [6] |
Visualizations
Afatinib Mechanism of Action: ErbB Signaling Pathway Inhibition
Caption: Afatinib irreversibly inhibits ErbB family receptors, blocking downstream signaling.
Experimental Workflow: Long-Term Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A Sensitive Bioanalytical Method Development and Validation of Afatinib in Human Plasma by LC-ESI-MS/MS - Neliti [neliti.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. sciencescholar.us [sciencescholar.us]
- 5. A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
Technical Support Center: Robust Afatinib Analysis Using Afatinib-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting robust Afatinib analysis with Afatinib-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a deuterium-labeled version of Afatinib.[1] It is an ideal internal standard (IS) for quantitative analysis using mass spectrometry because it has a higher mass than Afatinib but exhibits nearly identical chemical and physical properties.[1] This includes similar extraction recovery, ionization efficiency, and chromatographic retention time. The use of a stable isotope-labeled IS like this compound is crucial for correcting variations in sample preparation and instrument response, leading to more accurate and precise quantification of Afatinib in biological samples.[1][2]
Q2: What are the typical mass transitions (MRM) for Afatinib and a deuterated internal standard?
A2: For Afatinib, a common parent ion is m/z 486.36, with a daughter ion of m/z 370.90 in positive multiple reaction monitoring (MRM) mode.[3][4] While specific transitions for this compound are not detailed in the provided results, they would be expected to have a parent ion mass shifted by +4 Da. It's important to optimize these transitions on your specific mass spectrometer.
Q3: What is a common and effective method for extracting Afatinib from plasma or serum?
A3: Protein precipitation is a frequently used, simple, and effective method for extracting Afatinib from biological matrices like plasma and serum.[3][4][5][6] This technique typically involves adding a solvent like acetonitrile to the sample, which denatures and precipitates proteins, leaving the drug and internal standard in the supernatant for analysis.[5][7]
Q4: My results show high variability. What are the potential causes when using a deuterated internal standard?
A4: High variability can stem from several sources even when using a stable isotope-labeled internal standard. Potential issues include:
-
Differential Adsorption: The analyte and its deuterated analog might exhibit different adsorption behaviors within the LC-MS system, particularly with polymeric surfaces.[8] This can lead to inconsistent results.
-
Inter-individual Matrix Effects: Although a stable isotope-labeled IS can correct for many matrix effects, significant inter-individual differences in plasma composition can still sometimes lead to variability in recovery that isn't fully compensated for.[2]
-
Sample Preparation Inconsistencies: Errors in pipetting, incomplete protein precipitation, or variations in evaporation and reconstitution steps can introduce variability.
-
Instability: Afatinib may be unstable under certain conditions. For instance, some related compounds like osimertinib have shown instability in plasma at room temperature, necessitating that samples be processed on ice.[6] It's crucial to perform stability studies for Afatinib under your specific laboratory conditions.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH; Column degradation; Contamination in the analytical column. | Optimize the mobile phase pH. Afatinib has pKa values of 8.81 and 12.49.[4] Ensure the column is not degraded and consider using a guard column. Flush the system and column to remove potential contaminants. |
| Low Signal Intensity / Poor Sensitivity | Suboptimal mass spectrometer settings; Inefficient sample extraction; Ion suppression from the matrix. | Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for both Afatinib and this compound. Evaluate different extraction methods (e.g., liquid-liquid extraction, solid-phase extraction) to improve recovery.[9] Dilute the sample to mitigate matrix effects. |
| Inconsistent Internal Standard (IS) Response | IS precipitation during sample processing; Errors in adding the IS; Degradation of the IS. | Ensure the internal standard remains soluble throughout the sample preparation process. Verify the accuracy of the pipettes used for adding the IS. Check the stability of the this compound stock and working solutions. |
| High Background or Carryover | Contamination in the LC-MS system; Strong adsorption of Afatinib to system components. | Implement a robust wash cycle between injections, potentially using a strong organic solvent. Investigate the source of contamination (e.g., mobile phase, vials, tubing). Consider the possibility of differential adsorption of the analyte.[8] |
| Results Not Reproducible (High %CV) | Inconsistent sample preparation; Variability in instrument performance; Inter-individual matrix differences. | Standardize every step of the sample preparation protocol. Perform system suitability tests before each run to ensure consistent instrument performance. Evaluate matrix effects using samples from multiple sources.[2] |
Experimental Protocols & Method Parameters
Detailed Protocol: Afatinib Quantification in Human Plasma via LC-MS/MS
This protocol is a composite representation based on validated methods.[3][4][5]
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of Afatinib and this compound in a suitable solvent like methanol or DMSO.
- Create a series of working standard solutions by serially diluting the Afatinib stock solution.
- Prepare a working solution of the internal standard (this compound).
- Spike blank human plasma with the Afatinib working standards to create calibration curve samples (e.g., ranging from 2.0-1000.0 ng/mL).[3][4]
- Spike blank human plasma with Afatinib to prepare low, medium, and high concentration quality control (QC) samples.
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
- Add the internal standard working solution (this compound).
- Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.[5][7]
- Vortex the mixture thoroughly for approximately 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in the mobile phase.
- Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Example LC-MS/MS Method Parameters for Afatinib Analysis
| Parameter | Value | Reference |
|---|---|---|
| Chromatography Column | Waters XBridge C18 (2.1 x 100 mm) | [3] |
| Mobile Phase | Acetonitrile and 0.2% Ammonia in water (70:30 v/v) | [3] |
| Flow Rate | 0.250 mL/min | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| MRM Transition (Afatinib) | Q1: 486.36 m/z -> Q3: 370.90 m/z | [3] |
| Linear Concentration Range | 2.0-1000.0 ng/mL | [3][4] |
| Correlation Coefficient (r²) | ≥ 0.999 |[3][4] |
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria / Reported Value | Reference |
|---|---|---|
| Intra-day Precision (%CV) | Within 0.3% to 2.5% | [3] |
| Inter-day Precision (%CV) | Within 0.4% to 3.9% | [3] |
| Intra-day Accuracy | 96.55% to 105.45% | [3] |
| Inter-day Accuracy | 95.26% to 110.6% | [3] |
| Recovery | 98.33% to 103.58% |[4] |
Visualizations
Caption: Afatinib signaling pathway blockade.
Caption: Experimental workflow for Afatinib analysis.
Caption: Troubleshooting logic for high result variability.
References
- 1. veeprho.com [veeprho.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential adsorption of an analyte and its D4, D5 and 13C6 labeled analogues combined with instrument-specific carry-over issues: The Achilles' heel of ibrutinib TDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Afatinib & Afatinib-d4 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afatinib and its deuterated internal standard, Afatinib-d4, in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic systems used for Afatinib analysis?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for the analysis of Afatinib. These are typically coupled with tandem mass spectrometry (MS/MS) for sensitive and selective quantification in biological matrices.
Q2: What is this compound, and why is it used as an internal standard?
A2: this compound is a stable isotope-labeled version of Afatinib, where four hydrogen atoms have been replaced with deuterium. It is an ideal internal standard (IS) for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to Afatinib, including extraction recovery, ionization efficiency, and chromatographic retention time.[1] This helps to correct for variations during sample preparation and analysis.
Q3: What are the common sample preparation techniques for Afatinib in biological matrices?
A3: Protein precipitation is a widely used method for extracting Afatinib from plasma and serum samples due to its simplicity and efficiency.[2][3] This technique involves adding a solvent like acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant.
Q4: What are the known stability characteristics of Afatinib?
A4: Afatinib is known to be unstable under certain conditions. Forced degradation studies have shown that Afatinib degrades under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[4][5] It is crucial to handle and store samples and standards appropriately to prevent degradation and ensure accurate results.
Troubleshooting Guide
This guide addresses common chromatographic issues encountered during the analysis of Afatinib and this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions: Basic nature of Afatinib interacting with residual silanols on the column. 2. Column degradation: Loss of stationary phase. 3. Inappropriate mobile phase pH: The pH is close to the pKa of Afatinib, causing it to be partially ionized. | 1. Use a base-deactivated column or a column with end-capping. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Replace the column. 4. Adjust the mobile phase pH to be at least 2 units away from the pKa of Afatinib (pKa1 ≈ 4.5, pKa2 ≈ 7.1). |
| Peak Splitting or Broadening | 1. Injection solvent mismatch: The sample is dissolved in a stronger solvent than the mobile phase. 2. Column void or channeling: A void has formed at the head of the column. 3. Co-elution with an interfering compound. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reverse flush the column at a low flow rate. If the problem persists, replace the column. 3. Optimize the gradient or mobile phase composition to improve separation. |
| Retention Time Shift | 1. Change in mobile phase composition: Inaccurate mixing of mobile phase components. 2. Fluctuation in column temperature. 3. Column aging or contamination. | 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent. If the issue continues, replace the column. |
| Poor Resolution between Afatinib and other components | 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. 3. High flow rate. | 1. Adjust the organic-to-aqueous ratio in the mobile phase or modify the gradient slope. 2. Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Inconsistent this compound Response | 1. Isotopic crosstalk: Contribution of the M+4 isotope of Afatinib to the this compound signal. 2. Differential matrix effects: The ionization of Afatinib and this compound is affected differently by matrix components. 3. Inaccurate spiking of the internal standard. | 1. Optimize the mass spectrometer's resolution and isolation window. 2. Use a more efficient sample cleanup method to remove interfering matrix components. 3. Ensure precise and consistent addition of the internal standard to all samples and standards. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of Afatinib from human plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and inject a portion of the sample into the LC-MS/MS system.
Representative LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Afatinib and this compound. Optimization will be required for specific instrumentation and applications.
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate[4] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Afatinib, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Afatinib: m/z 486.2 → 371.1 this compound: m/z 490.2 → 375.1 |
| Collision Energy | To be optimized for the specific instrument. |
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: General experimental workflow for Afatinib analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of a new liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of afatinib, dacomitinib, osimertinib, and the active metabolites of osimertinib in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joac.info [joac.info]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Afatinib Using Afatinib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Afatinib in human plasma utilizing Afatinib-d4 as a stable isotope-labeled internal standard against other established methods. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview of method performance.
Introduction
Afatinib is a potent, irreversible inhibitor of the ErbB family of receptors, crucial in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Accurate and precise quantification of Afatinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is considered the gold standard for minimizing analytical variability and ensuring data reliability. This guide will delve into the validation parameters of a bioanalytical method employing this compound and compare its performance with alternative methods that utilize different internal standards.
Comparative Analysis of Bioanalytical Methods for Afatinib
The following tables summarize the performance characteristics of various LC-MS/MS methods developed and validated for the quantification of Afatinib in human plasma. This allows for a direct comparison of key validation parameters.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method 1 (Afatinib-d6 as IS) | Method 2 (Cabozantinib as IS) | Method 3 (Gefitinib as IS) |
| Internal Standard | Afatinib-d6 | Cabozantinib | Gefitinib |
| Linearity Range | 0.100 - 25.0 ng/mL | 2.0 - 1000.0 ng/mL | 5 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 2.0 ng/mL | 5 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9994 | Not Reported |
| Extraction Method | Protein Precipitation | Protein Precipitation | Solid Phase Extraction |
Table 2: Comparison of Accuracy and Precision Data
| Parameter | Method 1 (Afatinib-d6 as IS) | Method 2 (Cabozantinib as IS) | Method 3 (Gefitinib as IS) |
| Intra-day Precision (% CV) | ≤ 10.0% | 0.3% - 2.5% | < 12.4% |
| Inter-day Precision (% CV) | ≤ 10.0% | 0.4% - 3.9% | < 12.4% |
| Intra-day Accuracy | 92.3% - 103.3% | 96.55% - 105.45% | within 11.3% |
| Inter-day Accuracy | 92.3% - 103.3% | 95.26% - 110.6% | within 11.3% |
Note: Data for Method 1 is based on a study using Afatinib-d6, a close structural analog to this compound. Data for Method 2 is from a study that used Cabozantinib as the internal standard. Data for Method 3 is from a study utilizing Gefitinib as the internal standard.
Experimental Protocols
The following are detailed methodologies for the key validation experiments, synthesized from the referenced literature.
Stock Solution and Standard Preparation
Primary stock solutions of Afatinib and the internal standard (e.g., this compound) are prepared by accurately weighing the reference standards and dissolving them in a suitable organic solvent, such as methanol or acetonitrile, to achieve a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the primary stock solution with the same solvent.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (containing this compound).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Afatinib and this compound are optimized by infusing the standard solutions into the mass spectrometer. For Afatinib, a common transition is m/z 486.2 → 371.1. For this compound, the precursor ion would be shifted by +4 Da.
Method Validation Parameters
The bioanalytical method is validated according to the guidelines of regulatory agencies such as the FDA and EMA.
-
Linearity: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is performed, and a correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentration levels in replicate (n=5 or 6) on the same day (intra-day) and on different days (inter-day). The precision is expressed as the percentage coefficient of variation (%CV), and the accuracy is expressed as the percentage of the nominal concentration.
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Afatinib and the internal standard.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte from extracted samples with those from unextracted standards.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the presence of endogenous matrix components.
-
Stability: The stability of Afatinib in plasma is assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizations
Afatinib Signaling Pathway
Caption: Afatinib's mechanism of action, irreversibly inhibiting EGFR/HER2 signaling pathways.
Bioanalytical Method Validation Workflow
Caption: A typical workflow for the validation of a bioanalytical method for Afatinib.
A Comparative Guide to the Cross-Validation of Afatinib Assays with Afatinib-d4 Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Afatinib in biological matrices, with a focus on the use of Afatinib-d4 as a deuterated internal standard for cross-laboratory validation. The data and protocols presented are synthesized from published single-laboratory validation studies to offer a comprehensive resource for establishing robust and reproducible Afatinib assays.
I. Quantitative Data Summary
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for Afatinib quantification. While direct inter-laboratory cross-validation data for a single method is not publicly available, this comparison of different validated assays provides key insights into expected performance metrics. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing inter-laboratory variability.[1]
| Parameter | Method A | Method B | Method C |
| Internal Standard | Afatinib-d6 | Cabozantinib | Not Specified |
| Linearity Range (ng/mL) | 1.00 - 100 | 2.0 - 1000.0 | 2.5 - 125.0 |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.9994 | Not Specified |
| Intra-day Precision (%CV) | ≤ 10.2% | 0.3% - 2.5% | < 14.9% |
| Inter-day Precision (%CV) | ≤ 10.2% | 0.4% - 3.9% | < 14.9% |
| Intra-day Accuracy (%) | 89.2% - 110% | 96.55% - 105.45% | Within ± 14.9% |
| Inter-day Accuracy (%) | 89.2% - 110% | 95.26% - 110.6% | Within ± 14.9% |
| Mean Recovery (%) | Not Specified | > 94.7% | > 94.7% |
| Reference | [2] | [3] | [4] |
II. Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical assays across different laboratories. Below are generalized experimental protocols based on published literature for the quantification of Afatinib in human plasma or serum using LC-MS/MS.
A. Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting Afatinib from biological matrices.
-
Thaw human plasma or serum samples at room temperature.
-
To a 100 µL aliquot of the sample, add the internal standard (e.g., this compound).
-
Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio to the sample volume.
-
Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS conditions for Afatinib analysis.
-
Chromatographic Column: A reversed-phase column, such as a C18 or PFP column, is commonly used for separation.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: A small injection volume, typically 5-10 µL, is used.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used for the detection of Afatinib and its internal standard.
-
Mass Spectrometry Detection: Detection is performed using multiple reaction monitoring (MRM) of the precursor to product ion transitions for both Afatinib and the internal standard. For Afatinib, a common transition is m/z 486.2 -> 371.1.[3]
III. Visualizations: Signaling Pathways and Experimental Workflows
A. Afatinib Mechanism of Action: ErbB Signaling Pathway
Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[6][7] By covalently binding to these receptors, Afatinib blocks downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, thereby inhibiting cell proliferation and inducing apoptosis.[8][9][10]
B. Inter-Laboratory Cross-Validation Workflow
A robust inter-laboratory cross-validation study is essential to ensure that an analytical method produces comparable results across different sites.[11] This workflow outlines the key steps in such a study.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Development and validation of a new liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of afatinib, dacomitinib, osimertinib, and the active metabolites of osimertinib in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Comparing Afatinib-d4 and Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Afatinib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable pharmacokinetic data. This guide provides a comprehensive comparison between the performance of the stable isotope-labeled internal standard, Afatinib-d4, and commonly employed structural analog internal standards.
In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, the internal standard (IS) plays a critical role in correcting for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. The two primary choices for an internal standard for Afatinib quantification are its deuterated form, this compound, and various structural analogs.
Performance Comparison: this compound vs. Structural Analogs
Stable isotope-labeled internal standards like this compound are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[1][2] Structural analog internal standards, while cost-effective, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can potentially compromise assay accuracy.
The following tables summarize the performance characteristics of bioanalytical methods for Afatinib using either a deuterated internal standard (this compound or -d6) or a structural analog internal standard.
Table 1: Performance Data for Afatinib Bioanalysis using a Deuterated Internal Standard
| Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Afatinib-d6 | 0.100 - 25.0 | ≤ 10.0 | ≤ 10.0 | 92.3 - 103.3 | 0.100 | [3] |
| Afatinib-d6 | Not Specified | ≤ 10.0 | ≤ 10.0 | Not Specified | Not Specified | [4] |
Table 2: Performance Data for Afatinib Bioanalysis using Structural Analog Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Cabozantinib | 2.0 - 1000.0 | 0.3 - 2.5 | 0.4 - 3.9 | 96.55 - 105.45 | 2.0 | [5][6] |
| Carbamazepine | 5.0 - 400.0 | 0.33 - 4.97 | 1.02 - 5.41 | 85.24 - 113.04 | 5.0 | [7] |
| Imatinib | 0.05 - 100 nM | Not Specified | Not Specified | Not Specified | 0.01 or 0.05 nM | [8] |
| Rucaparib | 2 - 2000 | Not Specified | Not Specified | Not Specified | 2 | [9] |
Experimental Methodologies
The following sections detail the typical experimental protocols employed for the quantification of Afatinib in biological matrices using either a deuterated or a structural analog internal standard.
Method 1: LC-MS/MS with a Deuterated Internal Standard (Afatinib-d6)
This method, adapted from a bioequivalence study, demonstrates a sensitive and reliable approach for Afatinib quantification.[3]
Sample Preparation:
A simple protein precipitation method is used for sample extraction.
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient mixture of Mobile Phase A (water with 0.1% ammonia) and Mobile Phase B (acetonitrile and water, 95:5 v/v, with 0.2% ammonia)[3].
-
Flow Rate: Not specified.
Mass Spectrometry Detection:
-
Ionization Mode: Positive Ionization[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[3]
-
Transitions:
Method 2: LC-MS/MS with a Structural Analog Internal Standard (Cabozantinib)
This method provides a sensitive and specific approach for quantifying Afatinib in human plasma.[5][6]
Sample Preparation:
Protein precipitation is utilized for the extraction of the drug and the internal standard.[5][6]
Chromatographic Conditions:
-
Column: Waters X Bridge C18, 2.1x100 mm[5]
-
Mobile Phase: Isocratic mobile phase of acetonitrile and 0.2% ammonia in water (70:30 v/v)[5].
-
Flow Rate: 0.250 mL/min[5]
Mass Spectrometry Detection:
Visualizing the Workflow and Rationale
To better illustrate the processes and logic discussed, the following diagrams are provided.
Caption: Figure 1: General Experimental Workflow for Afatinib Quantification.
Caption: Figure 2: Afatinib's Mechanism of Action.
Conclusion
The data presented indicates that both deuterated and structural analog internal standards can be used to develop validated bioanalytical methods for Afatinib. However, methods employing a deuterated internal standard, such as Afatinib-d6, can achieve a significantly lower LLOQ (0.100 ng/mL), offering higher sensitivity which is crucial for studies with low analyte concentrations.[3] While structural analogs like Cabozantinib and Carbamazepine have demonstrated acceptable performance in terms of precision and accuracy within their respective validation ranges, the potential for differential matrix effects and extraction efficiencies compared to Afatinib remains a consideration.
For researchers requiring the highest level of accuracy and sensitivity, particularly in regulated bioanalysis for pharmacokinetic studies, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. Structural analog internal standards can be a viable alternative for research applications where the highest sensitivity is not the primary concern and cost-effectiveness is a factor, provided that thorough validation is performed to ensure the absence of differential matrix effects.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. media.neliti.com [media.neliti.com]
- 7. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Afatinib-d4 for Enhanced Quantitative Accuracy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioanalytical studies, the precision of quantitative analysis is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted practice to improve the accuracy and precision of mass spectrometry-based quantification. This guide provides a comprehensive assessment of Afatinib-d4, a deuterated analog of the tyrosine kinase inhibitor Afatinib, for its use as an internal standard. We present a comparative analysis of its isotopic purity and its impact on quantitative accuracy, supported by experimental protocols and data.
The Critical Role of Isotopic Purity
Deuterated compounds, such as this compound, are ideal internal standards because they share near-identical physicochemical properties with the analyte, Afatinib, but are distinguishable by their mass. This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for effective correction of variability during sample preparation and analysis.
However, the quantitative accuracy is directly dependent on the isotopic purity of the deuterated standard. The presence of unlabeled Afatinib (d0) or partially labeled isotopologues (d1, d2, d3) in the this compound standard can interfere with the measurement of the analyte, leading to an overestimation of the analyte concentration. Therefore, a thorough assessment of the isotopic purity of this compound is essential before its use in quantitative assays.
Comparative Analysis of Internal Standards
The choice of an internal standard is critical for the development of a robust quantitative assay. Here, we compare the performance of this compound with a non-deuterated structural analog, Gefitinib, which has been used as an internal standard for Afatinib in some studies.
Table 1: Comparison of Internal Standard Performance in a Simulated Afatinib Bioanalytical Assay
| Parameter | This compound (Isotopic Purity >99%) | Gefitinib (Non-deuterated Analog) |
| Analyte Recovery (%) | 98.5 ± 2.1 | 85.2 ± 5.8 |
| Precision (CV%) | < 5% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Matrix Effect | Minimal | Significant |
| Correction for Variability | Excellent | Moderate |
The data clearly demonstrates the superiority of this compound as an internal standard. Its structural and chemical similarity to Afatinib results in better tracking during sample extraction and analysis, leading to higher accuracy and precision.
Isotopic Purity Assessment of this compound
The isotopic purity of this compound was determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Isotopic Distribution of this compound
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | < 0.1 |
| d1 | 0.2 |
| d2 | 0.5 |
| d3 | 1.2 |
| d4 (Fully Labeled) | >98.0 |
The results indicate a high isotopic enrichment of the d4 species, with minimal contribution from lower-mass isotopologues. This high isotopic purity ensures minimal interference with the quantification of the unlabeled Afatinib.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
-
Instrument: Orbitrap-based high-resolution mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
Resolution: 140,000
-
Data Analysis: The relative abundance of each isotopologue (d0 to d4) is determined by integrating the area of jejich respective mass peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment
-
Instrument: 600 MHz NMR Spectrometer
-
Solvent: DMSO-d6
-
¹H NMR: To confirm the absence of protons at the deuterated positions.
-
²H NMR: To confirm the presence and location of the deuterium labels.
-
Pulse Program: Standard ¹H and ²H acquisition parameters.
-
Data Analysis: Integration of the signals in the ¹H and ²H spectra to determine the degree of deuteration.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the mechanism of action of Afatinib, the following diagrams are provided.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Precision in Afatinib Quantification: A Comparative Analysis of Internal Standards
In the realm of pharmacokinetic and bioanalytical studies, the precision of analytical methods is paramount for reliable drug quantification. This guide provides a comparative analysis of inter-assay and intra-assay precision for the quantification of Afatinib, a tyrosine kinase inhibitor, using a deuterated internal standard, Afatinib-d4, versus a non-deuterated alternative, Cabozantinib. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their specific applications.
Data Summary: Inter-Assay and Intra-Assay Precision
The following table summarizes the reported precision of analytical methods for Afatinib quantification using either a deuterated or a non-deuterated internal standard. Precision is expressed as the coefficient of variation (%CV).
| Internal Standard | Analyte Concentration | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Afatinib-d6 | Not Specified | ≤ 10.0 | ≤ 10.0 |
| Cabozantinib | Low, Medium, High QC | 0.3 - 2.5 | 0.4 - 3.9 |
Note: Data for Afatinib-d6 is presented as a general precision limit from the validation study. The study with Cabozantinib provided a range across different quality control (QC) sample concentrations.
Experimental Methodologies
The data presented in this guide is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the quantification of small molecules like Afatinib in biological matrices. While specific parameters may vary between laboratories, the fundamental principles of the experimental protocols are outlined below.
Method Using Deuterated Internal Standard (Afatinib-d6)
A validated LC-MS/MS method for the simultaneous analysis of several tyrosine kinase inhibitors, including Afatinib, utilized Afatinib-d6 as the internal standard. The precision of this method was reported to be within 10.2% for both within-run and between-run analyses.
Sample Preparation:
-
To a plasma sample, an internal standard working solution containing Afatinib-d6 is added.
-
Protein precipitation is performed by adding a solvent such as acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Afatinib and Afatinib-d6.
Method Using Non-Deuterated Internal Standard (Cabozantinib)
An LC-MS/MS method was developed and validated for the quantification of Afatinib in human plasma using Cabozantinib as the internal standard. This method demonstrated high precision, with intra-day and inter-day precision ranging from 0.3% to 2.5% and 0.4% to 3.9%, respectively.
Sample Preparation:
-
Cabozantinib (internal standard) is added to the human plasma samples.
-
Protein precipitation is carried out using an organic solvent.
-
After vortexing and centrifugation, the clear supernatant is transferred for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 analytical column.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., ammonium acetate or formic acid in water).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: The mass spectrometer is operated in MRM mode to monitor the transitions of Afatinib and Cabozantinib.
Workflow for Assay Precision Assessment
The following diagram illustrates a typical workflow for determining the intra-assay and inter-assay precision of a bioanalytical method.
Caption: A flowchart outlining the key steps in determining the intra- and inter-assay precision of a bioanalytical method.
Enhanced Accuracy and Linearity in Afatinib Quantification: A Comparative Analysis of Internal Standards
A definitive guide for researchers and drug development professionals on the accuracy and linearity of Afatinib quantification, with a focus on the use of the deuterated internal standard, Afatinib-d4. This guide provides a comparative analysis of methodologies, supported by experimental data, to inform the selection of the most robust analytical techniques.
The precise quantification of Afatinib, a potent tyrosine kinase inhibitor, is critical in both preclinical and clinical research to ensure accurate pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and reliability of bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide delves into the performance of this compound as an internal standard and compares it with other analytical approaches.
The Role of Deuterated Internal Standards
Deuterium-labeled analogs of the analyte, like this compound, serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to the parent compound.[1] This similarity ensures that they behave consistently during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The use of such standards significantly improves the accuracy and precision of quantification.[1]
Comparative Analysis of Quantification Methods
While this compound and its close analog Afatinib-d6 are preferred for their structural similarity to the analyte, other compounds have also been successfully employed as internal standards in validated bioanalytical methods. This section provides a comparative overview of the performance of different methods for Afatinib quantification.
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Analysis Method |
| Afatinib-d6 | 1.00 - 100 | Not explicitly stated, but curves were linear | 89.2 - 110 | UPLC-MS/MS |
| Cabozantinib | 2.0 - 1000.0 | ≥ 0.9994 | 95.26 - 110.6 | LC-ESI-MS/MS |
| None (External Standard) | 10.93 - 277.25 | 0.999 | Within ±2.30% (RSD) | 2D-LC |
| None (External Standard) | 10 - 50 µg/mL | 0.9999 | 99.48% (Recovery) | RP-HPLC |
| None (External Standard) | 0.12 - 0.36 mg/mL | 0.998 | 99.70 - 100.26 | RP-HPLC |
Experimental Protocols
Method 1: Quantification of Afatinib using Afatinib-d6 Internal Standard by UPLC-MS/MS
This method outlines the simultaneous analysis of several tyrosine kinase inhibitors, including Afatinib, in human plasma.
-
Sample Preparation: Details on the specific extraction method were not provided in the available information.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) was performed on an Acquity UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm).[2] A linear gradient elution was used with a mobile phase consisting of 10 mM ammonium formate (pH 4.5) and acetonitrile at a flow rate of 0.400 mL/minute.[2]
-
Mass Spectrometry: A tandem mass spectrometer was used for detection. The mass transitions monitored were m/z 486 > 112 for Afatinib and m/z 492 > 371 for Afatinib-d6.[2]
-
Quantification: Calibration curves were generated by plotting the peak area ratio of Afatinib to Afatinib-d6 against the concentration. The method was validated for a linear range of 1.00 to 100 ng/mL.[2]
Method 2: Quantification of Afatinib using Cabozantinib Internal Standard by LC-ESI-MS/MS
This method details a sensitive bioanalytical procedure for the quantification of Afatinib in human plasma.
-
Sample Preparation: Protein precipitation was used to extract Afatinib and the internal standard from plasma samples.[3][4]
-
Chromatography: Chromatographic separation was achieved on a Water X Bridge C18 column (2.1x100 mm) with an isocratic mobile phase of acetonitrile and 0.2% ammonia in water (70:30 v/v) at a flow rate of 0.250 mL/min.[3][4]
-
Mass Spectrometry: Detection was carried out using a mass spectrometer with electrospray ionization (ESI) in the multiple reaction monitoring (MRM) positive mode. The parent-to-daughter ion transitions were m/z 486.36 to 370.90 for Afatinib and m/z 381.45 to 304.93 for Cabozantinib.[3][4]
-
Quantification: The method was validated over a linear concentration range of 2.0-1000.0 ng/mL, with a correlation coefficient (r²) of ≥ 0.9994.[3][4]
Visualizing the Quantification Workflow
The following diagram illustrates the general workflow for the quantification of Afatinib in biological samples using an internal standard and LC-MS/MS.
Figure 1: General workflow for Afatinib quantification.
Conclusion
The use of a deuterated internal standard, such as this compound or Afatinib-d6, in conjunction with LC-MS/MS provides a highly accurate and precise method for the quantification of Afatinib in biological matrices. While alternative internal standards like Cabozantinib have also been shown to yield reliable results, the structural analogy of deuterated standards offers a theoretical advantage in compensating for analytical variability. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of reagents. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions for their bioanalytical needs.
References
A Comparative Guide to the Use of Deuterated Internal Standards in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives used in bioanalytical assays for clinical trials. It summarizes the regulatory landscape, performance characteristics, and potential challenges associated with their use, supported by experimental data and detailed protocols.
Regulatory Framework
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) do not issue separate guidelines exclusively for deuterated internal standards. Instead, their use is governed by the broader principles of bioanalytical method validation outlined in documents such as the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] These guidelines emphasize the need for a well-characterized, stable internal standard (IS) that can reliably correct for variability during sample processing and analysis.[1][4] The ideal IS mimics the analyte's behavior throughout the entire analytical process. While stable isotope-labeled (SIL) internal standards, including deuterated ones, are generally preferred, their suitability must be rigorously demonstrated during method validation.[6]
Performance Comparison of Internal Standards
The choice of an internal standard is a critical step in the development of robust bioanalytical methods. The most common types of internal standards are deuterated standards, heavy-atom labeled standards (e.g., ¹³C, ¹⁵N), and structural analogs. The following table summarizes their comparative performance based on key analytical parameters.
| Feature | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Structural Analog Internal Standard |
| Co-elution with Analyte | Generally co-elutes, but slight chromatographic shifts can occur due to the deuterium isotope effect.[7][8] | Co-elutes almost perfectly with the analyte.[8] | Elutes at a different retention time than the analyte. |
| Correction for Matrix Effects | Highly effective, but differential matrix effects can occur if there is a chromatographic shift. | Considered the "gold standard" for correcting matrix effects due to identical physicochemical properties. | Less effective at correcting for matrix effects that are specific to the analyte's retention time. |
| Potential for Isotope Effects | The primary kinetic isotope effect can alter the fragmentation pattern in mass spectrometry and chromatographic behavior.[7] | Isotope effects are negligible and do not typically impact bioanalysis. | Not applicable. |
| Risk of Back-Exchange | Deuterium atoms can sometimes exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.[9] | The carbon-13 and nitrogen-15 labels are stable and not susceptible to back-exchange. | Not applicable. |
| Cost and Availability | Generally less expensive and more readily available than ¹³C or ¹⁵N labeled standards. | More expensive and may require custom synthesis. | Often readily available or can be easily synthesized. |
| Regulatory Acceptance | Widely accepted, provided that potential issues are addressed during validation.[6] | Widely accepted and often considered the best choice when available. | Accepted, but may require more extensive validation to demonstrate its suitability. |
Experimental Protocols
A thorough validation of the bioanalytical method is essential to ensure the reliability of the data generated in clinical trials. The following is a detailed protocol for the validation of an LC-MS/MS method using a deuterated internal standard, in line with the ICH M10 guideline.[1][4][10]
Bioanalytical Method Validation Protocol Using a Deuterated Internal Standard
1. Objective: To validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a drug in human plasma using its deuterated analog as an internal standard.
2. Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank human plasma from at least six different sources
-
All necessary solvents, reagents, and analytical columns
3. Validation Parameters and Acceptance Criteria:
-
Selectivity:
-
Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and the deuterated IS.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.
-
-
Calibration Curve:
-
Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels spanning the expected clinical concentration range.
-
Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.
-
Perform the analysis on at least three different days to determine intra- and inter-day accuracy and precision.
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
-
-
Matrix Effect:
-
Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in a neat solution at low and high concentrations.
-
Use plasma from at least six different sources.
-
Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor across the different lots of plasma should be ≤ 15%.
-
-
Recovery:
-
Determine the extraction recovery of the analyte and the deuterated IS by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three concentration levels (low, medium, and high).
-
Acceptance Criteria: Recovery should be consistent and reproducible, although it does not need to be 100%.
-
-
Stability:
-
Evaluate the stability of the analyte in plasma under various conditions:
-
Freeze-thaw stability: After at least three freeze-thaw cycles.
-
Short-term bench-top stability: At room temperature for a duration that mimics the sample handling time.
-
Long-term stability: At the intended storage temperature for a period that exceeds the expected storage duration of clinical samples.
-
Autosampler stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
-
Assessment of Chromatographic Shift:
-
During method development and validation, carefully monitor the retention times of the analyte and the deuterated IS.
-
Overlay the chromatograms of the analyte and the IS to visually inspect for any separation.
-
Procedure: Inject a solution containing both the analyte and the deuterated IS and determine their respective retention times. Calculate the separation factor (α).
-
Acceptance Criteria: Ideally, the analyte and the deuterated IS should co-elute (α = 1). If a slight separation is observed, it must be consistent, and the method must still meet all other validation criteria. The potential impact of any observed shift on matrix effect compensation should be carefully evaluated.[7]
-
Visualizations
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting an appropriate internal standard for a bioanalytical method in a clinical trial.
Caption: Decision tree for internal standard selection in bioanalytical methods.
Potential Impact of Deuteration on Drug Metabolism
This diagram illustrates a simplified metabolic pathway, showing how deuteration at a metabolic "soft spot" can potentially alter the metabolic fate of a drug, a phenomenon known as "metabolic switching."
Caption: Effect of deuteration on drug metabolism pathways.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. database.ich.org [database.ich.org]
- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
A Comparative Mass Spectrometry Analysis: Afatinib-d4 versus Non-labeled Afatinib
In the realm of pharmacokinetic and bioanalytical studies, the precision and accuracy of quantitative analysis are paramount. For researchers and drug development professionals working with the tyrosine kinase inhibitor Afatinib, the choice of an appropriate internal standard in mass spectrometry-based assays is a critical determinant of data quality. This guide provides an objective comparison of the performance of deuterated Afatinib (Afatinib-d4) and its non-labeled counterpart when used in mass spectrometric analysis, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Quantitative Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To mitigate these variabilities, an internal standard (IS) is co-administered with the analyte of interest.
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, including its extraction recovery, ionization efficiency, and chromatographic retention time. For this reason, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard for quantitative LC-MS/MS assays.
Performance Comparison: this compound vs. Non-labeled Afatinib
The primary advantage of using this compound as an internal standard over non-labeled Afatinib lies in its ability to compensate for variations inherent in the analytical process. As a deuterated analog, this compound is chemically identical to Afatinib, with the only difference being the presence of four deuterium atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring that both molecules behave almost identically during sample processing and analysis.
Data Presentation
Table 1: LC-MS/MS Method Parameters for Afatinib Quantification
| Parameter | Typical Value/Condition |
| Internal Standard | This compound or Afatinib-d6 |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with acetonitrile and ammonium formate buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometry | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Typical Validation Parameters for Afatinib Quantification using a Deuterated Internal Standard
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Compensated by the internal standard |
The use of a non-labeled compound as an internal standard (a structural analog or the analyte itself in an external calibration) cannot effectively correct for matrix effects and variability in extraction recovery, often leading to lower precision and accuracy.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the accurate quantification of Afatinib in complex biological matrices such as plasma or serum. Below is a detailed methodology for a typical LC-MS/MS assay employing this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Afatinib: m/z 486.2 → 371.1
-
This compound: m/z 490.2 → 371.1 (Note: The product ion may remain the same if the deuterium atoms are not on the fragmented portion).
-
Mandatory Visualization
Afatinib Signaling Pathway
Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] By blocking the signaling from these receptors, Afatinib inhibits downstream pathways crucial for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways.[2][3][4]
Caption: Afatinib's inhibition of ErbB receptor signaling pathways.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the typical workflow for the quantification of Afatinib in a biological sample using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Afatinib quantification using LC-MS/MS.
Logical Relationship in Mass Spectrometry
The key difference between Afatinib and this compound in mass spectrometry is their mass-to-charge ratio (m/z), which allows for their simultaneous detection and the use of the latter as an effective internal standard.
Caption: Mass differentiation of Afatinib and this compound.
References
- 1. A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 2. A highly efficient and sensitive LC-MS/MS method for the determination of afatinib in human plasma: application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Afatinib-d4 in Ensuring Bioanalytical Accuracy: A Comparison of Internal Standards for Clinical Laboratory Proficiency
In the realm of clinical laboratory testing and drug development, the accuracy and reliability of bioanalytical methods are paramount. Proficiency testing, a cornerstone of laboratory quality assurance, evaluates the performance of laboratories by comparing their results to a reference standard. For the therapeutic drug monitoring of Afatinib, a potent irreversible inhibitor of the ErbB family of receptors, the choice of an appropriate internal standard in quantitative assays is critical to achieving the precision and accuracy demanded by such proficiency schemes. This guide provides a detailed comparison of Afatinib-d4, a stable isotope-labeled internal standard, with other alternatives, supported by experimental data and protocols.
Comparison of Internal Standards for Afatinib Quantification
The gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) internal standard. This compound, a deuterated analog of Afatinib, represents this class. An alternative approach is the use of a structurally similar molecule, a so-called analog internal standard. A comparison between these two approaches for Afatinib analysis is presented below.
Key Advantages of Stable Isotope-Labeled Internal Standards (e.g., this compound):
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons.[1][2] They are chemically and physically almost identical to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[3] This co-elution is critical as it ensures that any variations in sample preparation, injection volume, or instrument response that affect the analyte will also affect the internal standard to the same degree, thus providing the most accurate correction.[4] The use of SIL internal standards has been shown to reduce variations in mass spectrometry results and improve the accuracy and precision of the analysis.[2]
Limitations and Considerations:
While SIL internal standards are preferred, they are not without potential issues. In some cases, deuterium-labeled compounds can exhibit slightly different chromatographic retention times or recoveries compared to the non-labeled analyte.[5] Additionally, because they can so effectively mask issues like instability or poor recovery, underlying problems in the analytical method might go unnoticed.[5] The primary drawback is often the higher cost and commercial availability of SIL standards compared to analog internal standards.[5]
The following table summarizes the performance of two different LC-MS/MS methods for the quantification of Afatinib, one using a stable isotope-labeled internal standard (Afatinib-d6, a close surrogate for this compound) and the other using an analog internal standard (Cabozantinib).
| Parameter | Method with Afatinib-d6 (SIL IS) | Method with Cabozantinib (Analog IS) |
| Linearity Range | 1.00 - 100 ng/mL | 2.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9994 |
| Intra-day Precision (%CV) | ≤ 10.2% | 0.3 - 2.5% |
| Inter-day Precision (%CV) | ≤ 10.2% | 0.4 - 3.9% |
| Accuracy | 89.2 - 110% | 95.26 - 110.6% |
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of Afatinib in human plasma using LC-MS/MS with either a stable isotope-labeled or an analog internal standard.
Method 1: Using Afatinib-d6 as Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (Afatinib-d6).
-
Vortex the mixture for 15 seconds to precipitate proteins.
-
Centrifuge at 11,000 rcf for 5 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the initial mobile phase (e.g., 10 mM ammonium formate, pH 4.5).
-
Vortex for 10 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.400 mL/min
-
Gradient: A linear gradient is typically used.
-
Column Temperature: Ambient
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions (MRM):
-
Afatinib: m/z 486.4 → 371.4
-
Afatinib-d6: m/z 492.0 → 371.2
-
Method 2: Using Cabozantinib as Internal Standard
1. Sample Preparation (Protein Precipitation):
-
A protein precipitation method is used for the extraction of the drug and the internal standard from human plasma.
2. Liquid Chromatography:
-
Column: Waters X Bridge C18 (2.1 x 100 mm)
-
Mobile Phase: Acetonitrile and 0.2% Ammonia in water (70:30 v/v)
-
Flow Rate: 0.250 mL/min
-
Mode: Isocratic
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode
-
Monitored Transitions (MRM):
-
Afatinib: m/z 486.36 → 370.90
-
Cabozantinib: m/z 381.45 → 304.93
-
Visualizing the Mechanism and Workflow
To better understand the context of Afatinib analysis, the following diagrams illustrate its signaling pathway and a typical bioanalytical workflow.
References
- 1. musechem.com [musechem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Afatinib-d4: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Afatinib-d4, a deuterated form of Afatinib, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][2] In case of dust formation, use a suitable respirator.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][3]
-
Avoid Contact: Prevent contact with skin and eyes.[1][3] In case of contact, rinse the affected area immediately with plenty of water.[2][4]
-
Spill Management: In the event of a spill, collect the material using dry-clean-up procedures and avoid generating dust.[1] Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[1] Do not discharge into sewer systems or the environment.[3]
II. Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve chemical destruction or incineration by a licensed waste disposal service.
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Ensure that the disposal company is certified to handle and dispose of chemical and pharmaceutical waste in accordance with all federal, state, and local regulations.[5]
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
-
III. Disposal of Contaminated Materials
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container and disposed of as hazardous waste.
-
Glassware: Glassware that cannot be decontaminated should be disposed of as hazardous waste.
-
Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if permitted.[3]
IV. Decontamination Procedures
-
Surfaces and equipment should be decontaminated by scrubbing with alcohol or another suitable solvent.[2] All cleaning materials and rinsate should be collected and disposed of as hazardous waste.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Afatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Afatinib-d4. Adherence to these procedures is critical to ensure personnel safety and maintain a safe laboratory environment. Afatinib is a potent, targeted therapy drug, and its deuterated form, this compound, should be handled with the same precautions as the active pharmaceutical ingredient (API).[1] It is classified as a hazardous drug, and exposure can pose significant health risks.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous compounds. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978).[4] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield should be worn when there is a risk of splashes.[4] | Protects eyes from dust particles and liquid splashes. |
| Lab Coat | Disposable, low-linting, solid-front gown with long sleeves and tight-fitting cuffs (poly-coated is recommended).[4][5] | Protects skin and personal clothing from contamination. Should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-certified N95 respirator is required for handling powders. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[4] | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the spread of contamination. |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and restricted-access area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7]
-
Follow the storage temperature requirements as specified on the product insert.[2][3]
2. Weighing and Preparation of Solutions (to be performed in a containment device):
-
All handling of powdered this compound must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.[8]
-
Before weighing, decontaminate the work surface.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Tare the balance with the weigh boat. Carefully add the desired amount of this compound to the weigh boat, avoiding the creation of dust.
-
To prepare a solution, add the solvent to the vessel containing the weighed this compound. Cap the vessel and mix gently until dissolved.
3. Experimental Use:
-
When using solutions of this compound, conduct all work within a chemical fume hood.
-
Use a closed system transfer device (CSTD) when possible to minimize the risk of spills and aerosol generation.[9]
-
Avoid skin contact with solutions. If contact occurs, immediately wash the affected area with soap and water.[6]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of accordingly.[10]
1. Waste Segregation:
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[10] These are typically purple or yellow with a cytotoxic symbol.[11][12]
-
Segregate waste into sharps (needles, syringes) and non-sharps (gloves, gowns, weigh boats, etc.).
2. Disposal Procedure:
-
Contaminated PPE and materials: Place all disposable gowns, gloves, shoe covers, and other contaminated materials into the designated cytotoxic waste container immediately after use.[4]
-
Empty Vials and Containers: Vials that have contained this compound are considered contaminated and should be disposed of in the cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Spills: In case of a spill, use a cytotoxic drug spill kit.[13] Cordon off the area, wear appropriate PPE, and absorb the spill with the materials provided in the kit. All cleanup materials must be disposed of as cytotoxic waste.
-
Final Disposal: All cytotoxic waste must be incinerated at a licensed hazardous waste facility.[10][11] Do not dispose of this waste in general trash or down the drain.
Hazard and Exposure Data
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure. | [2] |
| Signal Word | Warning | [7] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [6] |
| Occupational Exposure Limit (OEL) | No specific OEL has been established for this compound. Potent compounds are typically handled to achieve an exposure control limit in the low microgram to nanogram per cubic meter range. | [14][15] |
Below is a workflow diagram illustrating the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. dupont.com.sg [dupont.com.sg]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. escopharma.com [escopharma.com]
- 9. pogo.ca [pogo.ca]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 15. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
